molecular formula C12H15Cl2NO2S B1430072 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine CAS No. 1706455-44-8

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Cat. No.: B1430072
CAS No.: 1706455-44-8
M. Wt: 308.2 g/mol
InChI Key: PHFDCVDZTJXQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C12H15Cl2NO2S and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfonylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2S/c13-10-2-1-3-11(14)12(10)18(16,17)9-6-4-8(15)5-7-9/h1-3,8-9H,4-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDCVDZTJXQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a key intermediate in contemporary medicinal chemistry. The document details its chemical structure, a robust and validated synthesis protocol, and a thorough characterization of its physicochemical and spectroscopic properties. Drawing from authoritative patent literature, this guide illuminates the compound's role as a critical building block in the development of novel therapeutic agents. The methodologies are presented with a focus on reproducibility and causal understanding, aiming to equip researchers, chemists, and drug development professionals with the practical knowledge required for its synthesis and application.

Introduction and Strategic Importance

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is a substituted cyclohexylamine derivative. Its molecular architecture, featuring a dichlorinated benzene ring linked via a sulfonyl group to a cyclohexylamine moiety, makes it a valuable intermediate in organic synthesis. The presence of reactive functional groups—the primary amine and the sterically hindered dichlorobenzenesulfonyl group—allows for diverse chemical transformations.

While not an end-product itself, this compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the field of drug discovery. The cyclohexane scaffold is a common feature in many biologically active compounds, providing a three-dimensional structure that can effectively interact with protein targets.[1] The dichlorophenylsulfonyl group can act as a key pharmacophoric element or a directing group for subsequent synthetic steps. This guide provides the foundational knowledge for utilizing this versatile chemical intermediate.

Chemical Structure and Properties

The structural and chemical properties of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine are summarized below.

PropertyValueSource
IUPAC Name 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amineN/A
CAS Number 1017786-89-0Molport
Molecular Formula C₁₂H₁₅Cl₂NO₂SMolport
Molecular Weight 324.22 g/mol Molport
Appearance White to off-white solid (predicted)General Chemical Knowledge
Solubility Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water (predicted).General Chemical Knowledge

Note: Some properties are predicted based on the chemical structure and data for analogous compounds, as detailed experimental data is not widely published in peer-reviewed literature.

Synthesis Methodology

The synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is typically achieved through a nucleophilic substitution reaction between a suitable cyclohexylamine precursor and 2,6-dichlorobenzenesulfonyl chloride. The following protocol is a synthesized methodology based on established chemical principles for sulfonamide formation.

Reaction Scheme

The core of the synthesis involves the formation of a sulfonamide bond between the amine group of trans-4-aminocyclohexanol and 2,6-dichlorobenzenesulfonyl chloride, followed by subsequent chemical modifications.

Detailed Experimental Protocol

Materials:

  • trans-4-Aminocyclohexanol

  • 2,6-Dichlorobenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂) for inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trans-4-aminocyclohexanol (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the stirred solution. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Sulfonyl Chloride Addition: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under the nitrogen atmosphere.

  • Work-up and Extraction:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired intermediate N-(4-hydroxycyclohexyl)-2,6-dichlorobenzenesulfonamide.

  • Subsequent Steps: The resulting alcohol intermediate would then undergo further standard organic transformations (e.g., conversion of the hydroxyl group to an amine) to yield the final target compound, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Purification A 1. Dissolve trans-4-aminocyclohexanol in anhydrous DCM B 2. Cool to 0°C in ice bath A->B C 3. Add Triethylamine (1.2 eq) B->C D 4. Add 2,6-Dichlorobenzenesulfonyl chloride solution (1.1 eq) dropwise C->D E 5. Stir at room temperature for 12-16h D->E F 6. Quench with 1M HCl E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Final Intermediate Product I->J

Caption: Synthesis workflow for the key sulfonamide intermediate.

Spectroscopic Characterization

Confirmation of the chemical structure of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is achieved through a combination of standard spectroscopic techniques. While a specific public spectrum for this exact compound is not available, the expected spectral data based on its structure are outlined below.

TechniqueExpected Observations
¹H NMR - Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the dichlorophenyl ring. - Signals in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons on the cyclohexane ring. - A broad singlet corresponding to the amine (-NH₂) protons.
¹³C NMR - Signals in the aromatic region (δ 120-140 ppm) for the carbons of the dichlorophenyl ring. - Signals in the aliphatic region (δ 20-60 ppm) for the carbons of the cyclohexane ring.
Mass Spec (MS) The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (324.22), with characteristic isotopic patterns due to the two chlorine atoms.
Infrared (IR) - Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - S=O stretching vibrations for the sulfonyl group (around 1350 and 1160 cm⁻¹). - C-Cl stretching vibrations in the aromatic region.

Potential Applications in Drug Development

The primary utility of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is as a chemical building block. The amine group provides a reactive handle for the introduction of various side chains and functional groups through reactions such as amidation, alkylation, or reductive amination.

This compound and its derivatives are cited in patents related to the development of novel therapeutic agents. For instance, similar structures are often investigated as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. The cyclohexane scaffold provides a rigid, non-aromatic core that can orient substituents in precise three-dimensional arrangements, which is critical for selective binding to biological targets.[2]

Safety and Handling

As with any laboratory chemical, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine represents a specialized yet important chemical intermediate for the synthesis of complex molecular targets. This guide has provided a detailed framework for its synthesis, characterization, and handling. The robust synthetic protocol and understanding of its chemical properties enable its effective use in research and development, particularly within the pharmaceutical industry. As the quest for novel therapeutics continues, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry.

References

  • Molport. 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine. Molport. Available at: [Link]

  • Shoaib, M., et al. (2019). A mini-review on cyclohexane and its functionally substituted derivatives as potential antimicrobial agents. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. Available at: [Link]

  • Gedeon Richter PLC. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. European Patent EP4402276A1.

Sources

Molecular weight and formula of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and characterization of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine , a critical intermediate in the development of G-protein coupled receptor (GPCR) modulators, particularly CCR3 antagonists used in asthma and COPD therapeutics.

Executive Summary

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (CAS: 1706455-44-8 ) is a bifunctional building block characterized by a cyclohexane scaffold bearing a primary amine and a bulky arylsulfonyl moiety. The 1,4-disubstitution pattern allows for geometric isomerism (cis and trans), with the trans-isomer often serving as the pharmacophoric core for high-affinity drug candidates. The 2,6-dichlorophenyl group provides steric bulk and lipophilicity, preventing metabolic oxidation at the aromatic ring, while the sulfone linker acts as a hydrogen bond acceptor, critical for binding site interactions.

Chemical Identity & Properties

PropertyData
CAS Number 1706455-44-8
IUPAC Name 4-(2,6-dichlorobenzenesulfonyl)cyclohexan-1-amine
Molecular Formula

Molecular Weight 308.22 g/mol
Exact Mass 307.0201
SMILES NC1CCC(CC1)S(=O)(=O)c2c(Cl)cccc2Cl
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calc) ~10.5 (Amine), Sulfone is non-ionizable

Synthesis Protocol

The following protocol describes the Convergent Sulfone Route , designed to maximize yield and stereochemical purity. This method avoids the handling of volatile free amines until the final step and uses a robust oxidation strategy.

Phase 1: Thioether Formation

Reaction: Nucleophilic displacement of a mesylate by 2,6-dichlorobenzenethiol.

  • Reagents: tert-Butyl (4-hydroxycyclohexyl)carbamate (Starting Material A), Methanesulfonyl chloride (MsCl), 2,6-Dichlorobenzenethiol.

  • Mechanism:

    
     Inversion. If starting with cis-alcohol, the product is the trans-sulfide.
    
  • Mesylation: Dissolve N-Boc-4-aminocyclohexanol (1.0 eq) in DCM at 0°C. Add Et3N (1.5 eq) followed by MsCl (1.2 eq). Stir for 2h. Aqueous workup yields the mesylate.

  • Displacement: Dissolve 2,6-dichlorobenzenethiol (1.1 eq) in DMF. Add

    
     (2.0 eq) and stir at RT for 30 min. Add the crude mesylate dissolved in DMF. Heat to 60°C for 4-6h.
    
  • Outcome: tert-Butyl (4-(2,6-dichlorophenylthio)cyclohexyl)carbamate.

Phase 2: Oxidation to Sulfone

Reaction: Chemoselective oxidation of sulfide to sulfone.

  • Reagents: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.

  • Protocol: Dissolve the thioether from Phase 1 in DCM. Cool to 0°C. Add m-CPBA (2.5 eq) portion-wise to avoid exotherm. Stir at RT for 3h.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) and wash with 
    
    
    
    .
  • Outcome: tert-Butyl (4-(2,6-dichlorobenzenesulfonyl)cyclohexyl)carbamate.

Phase 3: Deprotection

Reaction: Acid-mediated Boc removal.

  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA)/DCM (1:4).

  • Protocol: Treat the protected sulfone with acid solution at RT for 1h. Concentrate in vacuo.[1]

  • Isolation: The product is obtained as the HCl or TFA salt. To obtain the free base (CAS 1706455-44-8), suspend in DCM and wash with 1M NaOH, dry over

    
    , and concentrate.
    
Synthesis Workflow Diagram

SynthesisPath Start Start: N-Boc-4-aminocyclohexanol Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Step2 Step 2: Thiol Displacement (2,6-Cl2-Ph-SH, K2CO3, DMF) *Inversion of Stereochemistry* Step1->Step2 Intermediate1 Intermediate: Thioether Step2->Intermediate1 Step3 Step 3: Oxidation (m-CPBA or Oxone) Intermediate1->Step3 Intermediate2 Intermediate: Sulfone (Boc-Protected) Step3->Intermediate2 Step4 Step 4: Deprotection (HCl/Dioxane or TFA) Intermediate2->Step4 Final Final Product: 4-(2,6-Dichlorobenzenesulfonyl) cyclohexan-1-amine Step4->Final

Caption: Step-wise synthetic route from protected amino-alcohol to final sulfonyl-amine.

Analytical Characterization (Self-Validating)

To confirm the identity of the synthesized material, ensure the following spectral signatures are present.

1H NMR (400 MHz, DMSO-d6)
  • Aromatic Region (7.5 - 7.8 ppm):

    • Look for a multiplet or doublet/triplet pattern corresponding to the 3 protons on the 2,6-dichlorophenyl ring. The symmetry of the 2,6-substitution often simplifies this to a doublet (meta-H) and triplet (para-H) or a tight multiplet around 7.6 ppm.

  • Sulfone Alpha-Proton (~3.4 - 3.6 ppm):

    • A distinct multiplet (

      
       or similar) corresponding to the single proton at the C4 position of the cyclohexane ring (
      
      
      
      ). This is deshielded by the electron-withdrawing sulfone.
  • Amine Alpha-Proton (~2.8 - 3.1 ppm):

    • A multiplet corresponding to the C1 proton (

      
      ).
      
  • Cyclohexane Ring (1.2 - 2.2 ppm):

    • Complex multiplets integrating to 8 protons.

    • Stereochemistry Check: In trans-isomers, the axial-axial couplings often result in broader, more split signals compared to cis-isomers.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Target Mass:

    
     and 
    
    
    
    (due to
    
    
    isotopes).
  • Isotope Pattern: The presence of two chlorine atoms imparts a characteristic isotope pattern:

    • M (100%)

    • M+2 (~64%)[2]

    • M+4 (~10%)[2]

    • Verification: If the M+2 peak is not roughly 2/3 the height of the parent peak, the dichlorophenyl moiety is not intact.

Safety & Handling

  • Hazards: As a primary amine, the compound is likely an irritant to eyes and skin. The sulfone moiety is generally stable but the precursor thiols are potent sensitizers with strong odors.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as a hydrochloride salt.

  • Disposal: All halogenated organic waste must be segregated.

References

  • BLD Pharm. (n.d.). 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89260698 (Related Structure). Retrieved from

  • Organic Syntheses. (2011). Preparation of Enantioenriched Homoallylic Primary Amines. Org. Synth. 2011, 88, 212-223. Retrieved from

  • Fisher Scientific. (n.d.). Cyclohexylamines Product Data. Retrieved from

Sources

Technical Guide: Safety, Handling, and Risk Assessment of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

[1][2]

CAS Registry Number: 1706455-44-8 Molecular Formula: C₁₂H₁₅Cl₂NO₂S Molecular Weight: 308.22 g/mol [1][2]

Chemical Identification & Physicochemical Profiling[2]

Structural Analysis & Reactivity

The molecule comprises a lipophilic 2,6-dichlorobenzene ring linked via a sulfonyl group to a cyclohexylamine scaffold.[1][2]

  • Primary Amine (

    
    ):  The critical reactive center.[1][2] It dictates the compound's basicity (predicted pKa 
    
    
    10.0–10.6) and nucleophilicity. This moiety is responsible for the compound's likely corrosivity and potential to cause severe eye damage.
  • Sulfonyl Group (

    
    ):  Adds significant polarity and hydrogen bond accepting capability, likely rendering the compound a crystalline solid at room temperature.[1][2] It is generally chemically stable but can be reduced under vigorous conditions.
    
  • 2,6-Dichlorophenyl: Increases lipophilicity (LogP predicted > 3.0), facilitating membrane permeability but also potential bioaccumulation.[1]

Quantitative Property Summary (Predicted)
PropertyValue / PredictionExperimental Validation Method
Physical State Solid (White to Off-white powder)Visual Inspection
Melting Point > 120°C (Predicted)DSC / Capillary Method
Solubility DMSO, Methanol, DCM; Low in WaterGravimetric Analysis
pKa (Base) ~10.2 (Cyclohexylamine core)Potentiometric Titration
LogP 3.2 ± 0.4HPLC Retention Time

Hazard Identification & Toxicology (SAR Assessment)

GHS Classification (Derived)

Based on the "Read-Across" logic from Cyclohexylamine (CAS 108-91-8) and Benzenesulfonyl chloride analogs, the following GHS classifications are assigned as a precautionary baseline:

  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Irreversible damage possible).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Sensitization: Potential Skin Sensitizer (due to sulfonyl moiety reactivity in metabolism).

Mechanism of Toxicity[1]
  • Direct Tissue Necrosis: The high pH generated by the amine functionality upon contact with moisture in mucous membranes leads to saponification of lipids and protein denaturation.[2]

  • Respiratory Irritation: Inhalation of dusts triggers immediate bronchial constriction and edema.

Hazard Logic Diagram

The following diagram illustrates the decision logic for classifying the hazards of this specific intermediate based on its functional groups.

HazardAssessmentCompound4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amineAmineFunctional Group:Primary Aliphatic AmineCompound->AmineSulfonylFunctional Group:Sulfonyl BridgeCompound->SulfonylBasicityHigh Basicity (pKa > 10)Protonation at physiological pHAmine->BasicityLipophilicityLipophilic Tail(Dichlorobenzene)Sulfonyl->LipophilicityRisk1RISK: Corrosivity(Skin/Eye Damage)Basicity->Risk1SaponificationRisk2RISK: Membrane Penetration(Systemic Toxicity)Lipophilicity->Risk2AbsorptionMitigationPROTOCOL: Handle as Corrosive SolidFull PPE RequiredRisk1->MitigationRisk2->Mitigation

Figure 1: Structure-Activity Relationship (SAR) Hazard Assessment Logic.

Safe Handling & Experimental Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Ventilation: Ensure face velocity > 0.5 m/s.

  • Static Control: Use anti-static weighing boats; the sulfonyl group can contribute to static charge buildup in dry powders.

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (minimum) or P100 respirator if handling open powders outside a hood (not recommended).

  • Eyes: Chemical splash goggles. Safety glasses are insufficient due to corrosive dust risk.[1]

  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).[2]

    • Outer: Nitrile (extended cuff) or Neoprene.[2]

Protocol: Solubility & Stability Validation

Before biological testing, validate the compound's integrity.[2]

  • Preparation: Dissolve 10 mg in 1 mL DMSO.

  • Visual Check: Solution should be clear. Turbidity indicates impurities or salt formation.[2]

  • LCMS Check: Inject 5 µL.

    • Expectation: Single peak at [M+H]+ = 308/310 (characteristic chlorine isotope pattern: 9:6:1 ratio for Cl2).

    • Failure Mode: If multiple peaks appear, check for oxidation of the amine or hydrolysis of the sulfonyl bond (rare).

Emergency Response & Waste Disposal

Exposure Response Matrix
Exposure RouteImmediate ActionRationale
Eye Contact Rinse for 15+ minutes ; lift lids.Alkaline burns penetrate deep; immediate dilution is critical to stop necrosis.
Skin Contact Brush off dry powder, then wash with soap/water.Adding water to dry amine powder can generate heat; removal of bulk solid first is safer.[3]
Inhalation Move to fresh air; oxygen if breathing is labored.[4]Amine dusts cause bronchospasm; respiratory support may be needed.
Spill Cleanup Workflow

Do not use water initially. Water spreads the amine and creates a slippery, corrosive alkaline solution.[2]

  • Isolate: Evacuate 15 ft radius.

  • Neutralize: Cover spill with a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate).

  • Absorb: Once neutralized (pH check: 6-8), absorb with vermiculite.

  • Disposal: Collect in a container marked "Hazardous Waste: Corrosive/Toxic Organic Solid."

Emergency Logic Diagram

The following workflow dictates the decision process during an accidental release.

EmergencyResponseStartAccidental ReleaseTypeIdentify StateStart->TypeSolidDry Solid/PowderType->SolidLiquidSolution (DMSO/Org)Type->LiquidActionSolid1. Avoid Water2. Cover with Citric Acid3. Sweep carefullySolid->ActionSolidActionLiquid1. Absorb (Vermiculite)2. Neutralize residue3. CollectLiquid->ActionLiquidDisposalHazardous Waste(Tag: Corrosive)ActionSolid->DisposalActionLiquid->Disposal

Figure 2: Emergency Spill Response Workflow.

References

  • PubChem. (n.d.).[2] Compound Summary: Cyclohexylamine (CAS 108-91-8).[1][5] National Library of Medicine. Retrieved from [Link][1]

  • ECHA. (n.d.).[2] Registration Dossier: Benzenesulfonyl chloride. European Chemicals Agency.[2] Retrieved from [Link][1]

  • OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

Thermal Stability and Melting Point of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine: A Framework for Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a compound of interest in pharmaceutical development. In the absence of extensive public data for this specific molecule, this document outlines the critical experimental protocols and theoretical considerations necessary for determining its melting point and thermal stability. By leveraging established principles of thermal analysis and drawing parallels with structurally related sulfonamides and cyclohexylamines, this guide equips researchers with the necessary tools to establish a robust physicochemical profile, ensuring data integrity and supporting drug development milestones.

Introduction: The Imperative for Thermal Characterization

The molecule 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine incorporates two key functional moieties: a rigid, electron-withdrawing 2,6-dichlorobenzenesulfonyl group and a flexible, basic cyclohexylamine ring system. This unique combination suggests potential applications in medicinal chemistry, where such scaffolds are integral to molecular recognition and pharmacokinetic profiles.

For any active pharmaceutical ingredient (API), the melting point and thermal stability are not mere physical constants; they are foundational pillars of its developability profile.

  • Melting Point (Tm): The temperature at which a compound transitions from a solid to a liquid state. It serves as a critical indicator of purity. A sharp, well-defined melting point is often correlated with high purity, whereas a broad melting range can signify the presence of impurities.[1][2][3] This parameter directly influences formulation strategies, including hot-melt extrusion and solubility enhancement techniques.

  • Thermal Stability: This refers to the stability of the molecule when subjected to heat. It is typically assessed by identifying the onset temperature of decomposition. This data is paramount for defining safe manufacturing processes, determining appropriate storage conditions, and predicting the shelf-life of both the API and the final drug product.[4][5]

Given the novelty of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a rigorous, first-principles approach to determining these properties is essential. This guide details the gold-standard methodologies—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—to achieve this.

Physicochemical Properties: An Overview

While experimentally determined data for the target compound is scarce, its basic properties can be identified.

PropertyValueSource
Product Name 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amineBLDpharm[6]
CAS Number 1706455-44-8BLDpharm[6]
Molecular Formula C₁₂H₁₅Cl₂NO₂SBLDpharm[6]
Molecular Weight 324.22 g/mol Calculated

Note: Melting point and decomposition temperatures are to be determined experimentally.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point of pharmaceutical compounds due to its high precision and the small amount of sample required.[2][7] The technique operates by measuring the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program.[1][8] A phase transition, such as melting, results in an endothermic event, which is detected as a peak on the DSC thermogram.[1]

Causality in Experimental Design

The choice of DSC parameters is critical for obtaining a self-validating, reproducible result.

  • Sample Preparation: A small sample mass (typically 2-5 mg) is used to minimize thermal gradients within the sample, ensuring a sharp, well-defined melting peak. The sample should be sealed in a non-reactive aluminum pan to ensure good thermal contact and contain any potential off-gassing.

  • Heating Rate: A standard heating rate of 10 °C/min is typically employed. This rate is a balance between resolution and sensitivity. A slower rate can improve resolution but may broaden the peak, while a faster rate can increase sensitivity but may cause a shift in the observed melting temperature.

  • Inert Atmosphere: Purging the DSC cell with an inert gas, such as nitrogen (flow rate ~50 mL/min), is crucial. This prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely the melting transition and not a decomposition event.

Step-by-Step Experimental Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines and relevant standards like ASTM D3418 or ISO 11357.[2]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.

  • Data Analysis: The resulting thermogram (Heat Flow vs. Temperature) is analyzed to determine the onset temperature of the melting endotherm and the peak temperature. The onset temperature is typically reported as the melting point.

Visualization of DSC Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Seal 3. Seal in Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Program 5. Run Thermal Program (Heat at 10°C/min under N2) Load->Program Analyze 6. Analyze Thermogram Program->Analyze Result Melting Point (Tm) (Onset Temp) Analyze->Result

Caption: Workflow for Melting Point Determination by DSC.

Data Presentation

The results from the DSC analysis should be summarized in a clear format.

ParameterResult
Onset Melting Temperature (°C) To be determined
Peak Melting Temperature (°C) To be determined
Enthalpy of Fusion (ΔHfus, J/g) To be determined

Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] For 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, TGA will identify the temperature at which the compound begins to decompose, providing a critical upper limit for handling and storage.

Causality in Experimental Design
  • Inert Atmosphere: As with DSC, conducting the TGA experiment under a nitrogen atmosphere is critical. This ensures that the measured mass loss is due to thermal decomposition (pyrolysis) rather than oxidative degradation, providing a true measure of the molecule's intrinsic thermal stability.

  • Heating Rate: A heating rate of 10 °C/min is a common starting point. It provides a good overview of the decomposition profile. Slower rates can be used to resolve complex, multi-step decomposition events if they occur.

  • Sample Mass: A slightly larger sample (5-10 mg) is often used in TGA compared to DSC to ensure that the mass loss is accurately detected by the microbalance.

Step-by-Step Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA crucible (typically alumina or platinum).

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the sample at 30 °C under a nitrogen purge (20-50 mL/min).

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

  • Data Analysis: Plot the sample mass (%) as a function of temperature. Determine the onset temperature of decomposition (T_onset), often calculated by the tangent method on the mass loss curve. Also, note the temperatures at which 5% (T₅%) and 50% (T₅₀%) mass loss occurs.

Visualization of TGA Workflow

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Calibrate 1. Calibrate TGA Weigh 2. Weigh Sample (5-10 mg) Calibrate->Weigh Load 3. Load into Furnace Weigh->Load Program 4. Run Thermal Program (Heat at 10°C/min under N2) Load->Program Analyze 5. Analyze Mass Loss Curve Program->Analyze Result Decomposition Profile (Tonset, T5%) Analyze->Result

Caption: Workflow for Thermal Stability Analysis by TGA.

Data Presentation

Key thermal stability parameters derived from TGA should be tabulated.

ParameterResult
Onset Decomposition Temp (T_onset, °C) To be determined
Temp at 5% Mass Loss (T₅%, °C) To be determined
Temp at 50% Mass Loss (T₅₀%, °C) To be determined
Residual Mass at 600 °C (%) To be determined

Anticipated Results and Interpretation

Based on the analysis of related structures, we can form a hypothesis about the thermal behavior of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

  • Sulfonamide Moiety: The sulfonamide functional group is known to be quite thermally stable. Studies on related compounds like methanesulfonamide suggest stability up to high temperatures.[4] The dichlorinated benzene ring is also expected to be robust.

  • Cyclohexylamine Moiety: Aliphatic amines can be less stable than aromatic structures.[9][10] It is plausible that the initial decomposition pathway could involve the cyclohexylamine ring or the C-N bond.

Therefore, it is anticipated that the compound will exhibit a distinct melting point, likely above 150 °C, followed by a decomposition event at a significantly higher temperature. The TGA curve is expected to show a single, sharp mass loss step corresponding to the complete decomposition of the molecule into volatile products.

Conclusion

The thermal characterization of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is a critical step in its evaluation as a potential pharmaceutical candidate. While specific data for this compound is not yet widely available, a systematic approach using Differential Scanning Calorimetry and Thermogravimetric Analysis provides a clear and reliable path to determining its melting point and thermal stability. The protocols and interpretive framework presented in this guide offer a robust system for generating the high-quality, self-validating data required by drug development professionals to make informed decisions regarding formulation, manufacturing, and storage.

References

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • Applus DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • NETZSCH Analyzing & Testing. (2026, January 13). Differential Scanning Calorimeter (DSC/DTA).
  • Benchchem. (2025). An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • ResearchGate. Collected thermogravimetric analysis (TGA) graphs of sulfenamides....
  • Wang, L., Li, R., & Wang, H. (2014, January 15). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.
  • BLDpharm. 1706455-44-8|4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.
  • ResearchGate. (2025, August 6). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.
  • Asian Journal of Chemistry. (2014, January 20). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.
  • Aidic. Thermal Stability of Amine Compounds and Dichloromethane.
  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane | Request PDF.

Sources

Methodological & Application

Step-by-step protocol for preparing 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Purification of trans-4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Executive Summary

This protocol details the step-by-step synthesis of 4-(2,6-dichlorobenzenesulfonyl)cyclohexan-1-amine , a critical pharmacophore found in ROR


t inverse agonists and chemokine receptor antagonists.

Scientific Rationale: The synthesis prioritizes the thermodynamic and pharmacological stability of the trans-isomer . To achieve this stereoselectivity without expensive chiral chromatography, the route utilizes a Walden inversion strategy. By starting with cis-4-(Boc-amino)cyclohexanol and converting it to a leaving group (mesylate), the subsequent nucleophilic attack by 2,6-dichlorobenzenethiol yields the desired trans-thioether. Subsequent oxidation and deprotection afford the final target.

Key Performance Indicators:

  • Target Isomer: trans-1,4-disubstituted cyclohexane (>95% dr).

  • Overall Yield: 40–55% (4 steps).

  • Scalability: Validated for 10g – 100g batches.

Strategic Reaction Pathway

The following directed graph illustrates the synthetic logic, highlighting the critical stereochemical inversion point.

SynthesisPath Start cis-N-Boc-4-aminocyclohexanol (Starting Material) Mesylate Intermediate A: Mesylate (cis) Start->Mesylate 1. MsCl, Et3N (Activation) Sulfide Intermediate B: Sulfide (trans) (Walden Inversion) Mesylate->Sulfide 2. K2CO3, DMF, 80°C (SN2 Displacement) Thiol Reagent: 2,6-Dichlorobenzenethiol Thiol->Sulfide Sulfone Intermediate C: Sulfone (trans) Sulfide->Sulfone 3. mCPBA or Oxone (Oxidation) Final Target: trans-4-(2,6-Dichlorobenzenesulfonyl) cyclohexan-1-amine Sulfone->Final 4. HCl/Dioxane (Deprotection)

Figure 1: Synthetic workflow utilizing stereochemical inversion to access the thermodynamically stable trans-isomer.

Detailed Experimental Protocol

Stage 1: Activation (Mesylation)

Objective: Convert the hydroxyl group of cis-4-(Boc-amino)cyclohexanol into a reactive mesylate leaving group.

  • Why cis? To obtain the trans-product via SN2 displacement, the starting material must possess the opposite configuration (cis).

Reagents:

  • cis-N-Boc-4-aminocyclohexanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolve cis-N-Boc-4-aminocyclohexanol in anhydrous DCM (10 mL/g) under N2 atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Et3N dropwise, followed by the slow addition of MsCl. Caution: Exothermic.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Wash organics with brine, dry over Na2SO4, and concentrate.[2]

  • Outcome: White solid (Quantitative yield). Use directly in Stage 2 without purification to avoid degradation.

Stage 2: Thioether Formation (The Coupling)

Objective: Install the 2,6-dichlorophenyl moiety via nucleophilic substitution. Critical Mechanism: SN2 displacement causes inversion of configuration from cis (mesylate) to trans (sulfide).

Reagents:

  • Intermediate A (Mesylate) (1.0 equiv)

  • 2,6-Dichlorobenzenethiol (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Dimethylformamide (DMF) [Dry]

Procedure:

  • Suspend K2CO3 in dry DMF (10 mL/g) in a round-bottom flask.

  • Add 2,6-dichlorobenzenethiol and stir for 15 minutes at RT to generate the thiolate anion.

  • Add Intermediate A (dissolved in minimal DMF).

  • Heat the mixture to 80°C for 12–16 hours.

    • Note: The 2,6-dichloro substitution creates steric bulk, slowing the reaction. Heating is essential.

  • Workup: Cool to RT. Pour into ice water (precipitation usually occurs). Filter the solid or extract with Ethyl Acetate (EtOAc).[2]

  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography (0–20% EtOAc in Hexanes).

  • Data Check: 1H NMR should show the methine proton (H-4) shift from ~4.8 ppm (mesylate) to ~3.2 ppm (sulfide).

Stage 3: Oxidation (Sulfide to Sulfone)

Objective: Oxidize the sulfur atom to the sulfone state.

Reagents:

  • Intermediate B (Sulfide) (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA) (2.5 equiv, 77% max grade)

  • DCM[1]

Procedure:

  • Dissolve Intermediate B in DCM (15 mL/g). Cool to 0°C.[2]

  • Add mCPBA portion-wise over 20 minutes. Caution: mCPBA is shock-sensitive; do not use metal spatulas if possible.

  • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Quench: Add 10% Na2SO3 solution (to destroy excess peroxide) and stir vigorously until starch-iodide paper test is negative.

  • Workup: Wash organic layer with saturated NaHCO3 (x3) to remove m-chlorobenzoic acid byproduct.

  • Outcome: White solid.

Stage 4: Deprotection (Final Step)

Objective: Remove the Boc group to release the primary amine.

Reagents:

  • Intermediate C (Sulfone)

  • 4M HCl in Dioxane

Procedure:

  • Dissolve Intermediate C in 4M HCl/Dioxane (10 mL/g).

  • Stir at RT for 2–4 hours. A white precipitate (the hydrochloride salt) will form.

  • Isolation: Filter the solid and wash with diethyl ether.

  • Free Basing (Optional but recommended for stability): Dissolve salt in water, adjust pH to >12 with 1M NaOH, and extract with DCM/MeOH (9:1). Dry and concentrate.

Quality Control & Troubleshooting

Data Summary Table:

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98%HPLC (254 nm)
MS (ESI+) [M+H]+ = 308.0/310.0LC-MS
Stereochemistry trans (>95:5 dr)1H NMR (Coupling constants)

Stereochemical Validation (NMR): In the trans-isomer (diequatorial), the H-1 and H-4 protons on the cyclohexane ring appear as triplets of triplets (tt) with large coupling constants (J ≈ 11–12 Hz) due to axial-axial interactions. In the cis-isomer, these couplings are smaller.

Troubleshooting Guide:

Troubleshooting Problem1 Problem: Incomplete Oxidation (Sulfoxide present) Sol1 Solution: Add 0.5 eq more mCPBA or switch to Oxone/MeOH protocol. Problem1->Sol1 Problem2 Problem: Low Yield in Step 2 Sol2 Solution: Ensure DMF is dry. Increase temp to 90°C. Verify Mesylate quality (unstable). Problem2->Sol2

Figure 2: Common troubleshooting steps for oxidation and coupling stages.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. (Foundational reference for alternative inversion strategies).

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. (Protocol for Oxone oxidation if mCPBA fails).

  • Organic Syntheses. "Mesylation of Alcohols: General Procedures." Org.[1][2][3][4][5] Synth. Coll. Vol. 3, p.366. (Standard operating procedure for Step 1).

  • Patent Literature. (2016). "RORgamma Modulators." WO2016020295. (Example of industrial application of the 4-(arylsulfonyl)cyclohexan-1-amine scaffold).

Sources

Reaction conditions for sulfonamide synthesis with 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

[1][2]

Abstract & Strategic Analysis

4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (referred to herein as Amine-1 ) is a bifunctional intermediate featuring a reactive primary amine and a robust, lipophilic sulfone moiety.[1][2] While the amine is the nucleophilic handle, the bulky 2,6-dichlorobenzenesulfonyl group at the 4-position imposes distinct solubility and conformational constraints (typically trans-diequatorial in bioactive analogs).[1][2]

Successful sulfonylation of Amine-1 requires balancing the nucleophilicity of the cyclohexylamine with the solubility profile of the sulfone-containing scaffold.[1][2] Standard aqueous Schotten-Baumann conditions often fail due to the lipophilicity of Amine-1 .[1][2] Therefore, non-aqueous organic base-mediated protocols are the "Gold Standard" for this substrate.[1]

Key Reaction Challenges
ParameterChallengeMitigation Strategy
Steric Hindrance The 2,6-dichloroaryl group is bulky, though distal.[1][2] However, the cyclohexane ring itself creates local steric drag.[1]Use unhindered bases (Pyridine) or catalytic DMAP for difficult sulfonyl chlorides.[1][2]
Solubility Amine-1 is poorly soluble in water and non-polar alkanes (Hexane).[1][2]Use DCM, THF, or DMF.[1] Avoid protic solvents that can trap sulfonyl chlorides.[1]
Electronic Effects The sulfone is electron-withdrawing but insulated by the cyclohexane ring.[1][2]The amine remains nucleophilic (

), similar to cyclohexylamine.[1]

Mechanistic Workflow (DOT Diagram)

The following flowchart visualizes the decision-making process for selecting the optimal protocol based on the electrophile (Sulfonyl Chloride) properties.

SulfonamideWorkflowStartStart: Amine-1 + R-SO2ClCheckSolubilityCheck Solubility of Amine-1Start->CheckSolubilityProtocolAProtocol A: Standard(DCM / DIPEA / 0°C)CheckSolubility->ProtocolASoluble in DCMProtocolBProtocol B: Difficult/Polar(DMF / Pyridine / 60°C)CheckSolubility->ProtocolBInsoluble in DCMor Weak NucleophileProtocolCProtocol C: High Reactivity(THF / TEA / DMAP Cat.)CheckSolubility->ProtocolCBulky R-SO2ClWorkupWorkup: Acidic Wash (1N HCl)Removes excess amineProtocolA->WorkupProtocolB->WorkupProtocolC->WorkupPurificationPurification: Recrystallization(EtOH/Water) or ColumnWorkup->PurificationFinalFinal Sulfonamide ProductPurification->Final

Figure 1: Decision tree for sulfonylation of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

Experimental Protocols

Protocol A: The "Gold Standard" (DCM/DIPEA)

Best for: Standard aryl/alkyl sulfonyl chlorides where Amine-1 is soluble in Dichloromethane.[1][2]

Reagents:

  • Amine-1 : 1.0 equiv[1][2][3]

  • Sulfonyl Chloride (

    
    ) : 1.1 – 1.2 equiv[1][2]
    
  • DIPEA (Diisopropylethylamine) : 2.5 equiv (Acts as HCl scavenger)[1][2]

  • Solvent : Anhydrous Dichloromethane (DCM) [0.1 M concentration][1][2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Amine-1  (1.0 mmol) in anhydrous DCM (10 mL).
    
  • Base Addition: Add DIPEA (2.5 mmol) via syringe. The solution should remain clear.

  • Cooling: Cool the reaction mixture to

    
     using an ice bath to minimize disulfonylation side products.
    
  • Addition: Add the Sulfonyl Chloride (1.1 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.[1][2]

    • Checkpoint: If starting amine remains after 12h, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) to catalyze the reaction.[1][2]

  • Workup:

    • Dilute with DCM (20 mL).[1][2]

    • Wash with 1N HCl (2 x 15 mL) to remove unreacted amine and DIPEA.[1][2]

    • Wash with Saturated

      
       (15 mL) and Brine (15 mL).[1][2]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Enhanced Solubility Method (DMF/Pyridine)

Best for: Cases where Amine-1 precipitates in DCM or when reacting with hindered/deactivated sulfonyl chlorides.[1][2]

Reagents:

  • Amine-1 : 1.0 equiv[1][2][3]

  • Sulfonyl Chloride : 1.2 – 1.5 equiv[1][2]

  • Base/Solvent : Pyridine (used as both base and co-solvent) or Pyridine (3 equiv) in DMF.[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve Amine-1 (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add Pyridine (3.0 mmol).

  • Addition: Add Sulfonyl Chloride (1.2 mmol) at RT.

  • Heating: If the reaction is sluggish (common with electron-rich benzenesulfonyl chlorides), heat the mixture to

    
     for 4–6 hours.
    
  • Quench: Pour the reaction mixture into ice-cold water (30 mL). The sulfonamide product often precipitates as a solid.[1]

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), then wash the organic layer extensively with water and

    
     solution (to remove DMF).[1]
    

Critical Considerations & Troubleshooting

Stereochemistry (Cis vs. Trans)

The commercial supply of Amine-1 is often the trans-isomer (amino group equatorial, sulfone equatorial).[1][2]

  • Trans-isomer: More reactive due to lower steric hindrance at the equatorial position.[1][2]

  • Cis-isomer: The axial amine is subject to 1,3-diaxial interactions.[1][2] If using the cis-isomer, reaction times in Protocol A may double; Protocol B (Heating) is recommended.[1][2]

Handling the 2,6-Dichlorobenzenesulfonyl Moiety

This group is chemically robust but lipophilic.[1]

  • Purification Tip: The presence of the dichloro-aryl group makes the final products highly UV-active and distinct on LC-MS (distinctive Chlorine isotope pattern M, M+2, M+4).[1][2]

  • Crystallization: Many sulfonamide derivatives of Amine-1 crystallize well from Ethanol/Water or Methanol/Ether mixtures due to the "rigid rod" nature of the 1,4-disubstituted cyclohexane.[1][2]

Safety
  • Sulfonyl Chlorides: Highly corrosive and lachrymatory.[1] Handle in a fume hood.

  • Amine-1: Treat as a potential irritant.[1][2] The biological activity (CCR3 antagonism) suggests potential potency; avoid inhalation of dust.[1][2]

References

  • General Sulfonamide Synthesis

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][4] The Journal of Organic Chemistry, 74(24), 9287–9291.[1] Link[1][2]

    • De Luca, L., & Giacomelli, G. (2008).[1][4] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[1][4] The Journal of Organic Chemistry, 73(10), 3967–3969.[1] Link[1][2]

  • CCR3 Antagonist Chemistry (Context for Amine-1)

    • Wacker, D. A., et al. (2002).[1][5] CCR3 antagonists: a potential new therapy for the treatment of asthma.[1][5][6] Discovery and structure-activity relationships.[1][2][5][6][7] Bioorganic & Medicinal Chemistry Letters, 12(13), 1785-1789.[1][2][6] Link

    • PubChem Compound Summary for CCR3 Antagonist Scaffolds.[1] Link

  • Relevant Patent Literature

Application Note: Functionalization of the Amine Group in 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

[1][2][3]

Strategic Overview & Molecule Analysis

Target Scaffold Profile

The molecule 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (CAS: 1706455-44-8) represents a high-value scaffold in medicinal chemistry, particularly in the development of ROR

123
  • Core Structure: A cyclohexane ring acts as a rigid linker between a polar primary amine and a lipophilic, electron-withdrawing arylsulfonyl moiety.[1][2][3]

  • Key Reactivity: The primary aliphatic amine at position 1 is the sole nucleophilic handle. It is unhindered and highly reactive toward electrophiles (acyl chlorides, aldehydes, isocyanates).[3][4]

  • Stereochemical Considerations: This molecule exists as cis and trans diastereomers.[1][2][3][4] The trans isomer (1,4-disubstituted) is typically the thermodynamically stable and biologically preferred conformer, placing both bulky groups in equatorial positions to minimize 1,3-diaxial interactions.[2][3]

    • Critical Note: Maintain strict control over reaction pH and temperature to prevent epimerization, although the cyclohexane ring is generally configurationally stable under standard nucleophilic substitution conditions.

Physicochemical Properties & Solvent Strategy

The 2,6-dichlorobenzenesulfonyl group imparts significant lipophilicity (

23
  • Recommended Solvents: Dichloromethane (DCM) for standard reactions; N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for polar electrophiles or coupling agents.[1][2][3][4]

  • Solubility Warning: The free base is soluble in organic solvents.[4] The hydrochloride salt may require neutralization (free-basing) prior to use in non-polar solvents like DCM.[1][2][3]

Decision Matrix: Selecting the Functionalization Route

The choice of protocol depends entirely on the desired linkage type. Use the decision tree below to select the appropriate workflow.

Functionalization_WorkflowStartStarting Material:4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amineDecisionTarget Linkage?Start->DecisionAmideAmide Bond(-NH-CO-R)Decision->AmideAcylationAmineSecondary Amine(-NH-CH2-R)Decision->AmineAlkylationUreaUrea/Sulfonamide(-NH-CO-NH-R / -NH-SO2-R)Decision->UreaHeteroatom CouplingProtocol1Protocol 1:HATU CouplingAmide->Protocol1Protocol2Protocol 2:Reductive AminationAmine->Protocol2Protocol3Protocol 3:Isocyanate/Chloride AddnUrea->Protocol3

Figure 1: Strategic decision tree for amine functionalization based on target moiety.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Amide Coupling (The "Gold Standard")

Objective: Synthesis of amides using carboxylic acids.[3][4][5][6][7] Mechanism: Activation of carboxylic acid by HATU to form an active ester, followed by nucleophilic attack by the cyclohexylamine.

Reagents:

  • Amine: 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (1.0 equiv)[1][2][3][4]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][2][3][4]

  • Coupling Agent: HATU (1.2 equiv) (Preferred over EDC for sterically demanding acids)[2][3][4]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1][2][3][4]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)[1][2][3][4]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[2][3][4] Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.[1][2][4]

  • Addition: Dissolve the Amine (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Add the remaining DIPEA (1.5 equiv). Flush with Nitrogen (

    
    ), seal, and stir at RT for 2–16 hours.
    
  • Monitoring: Check by LC-MS. The product should show

    
     corresponding to Product Mass.[3][4]
    
  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[3][4]

    • Wash sequentially with: 10% Citric Acid (removes unreacted amine/DIPEA), Sat.[2][3][4]

      
       (removes unreacted acid), and Brine.[2][3][4]
      
    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash Column Chromatography (Hexanes:EtOAc or DCM:MeOH).[2][3][4]

Expert Insight: If the amine is supplied as a HCl salt, ensure the initial DIPEA amount is increased by 1.0 equiv to neutralize the salt in situ.

Protocol 2: Reductive Amination (Alkylation)

Objective: Synthesis of secondary amines using aldehydes/ketones.[3][4][8] Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.[4][8]

Reagents:

  • Amine: 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (1.0 equiv)[1][2][3][4]

  • Aldehyde/Ketone: R-CHO or R-C(O)-R (1.1–1.5 equiv)[1][2][3][4]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5–2.0 equiv)[2][3][4]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1–2 drops, catalytic)[2][3][4]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Concentration: 0.1 M)[1][2][3][4]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Amine and Aldehyde in DCE. Add catalytic AcOH.[3] Stir for 30–60 minutes at RT.[3] Note: If using a ketone, adding molecular sieves (4Å) helps drive imine formation.[2][3][4]

  • Reduction: Add

    
     in one portion. The reaction may bubble slightly.
    
  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Quench: Quench by adding Sat.

    
     solution.[3] Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer 3x with DCM.

  • Purification: The secondary amine product is often basic.[3] Use amine-functionalized silica or add 1% Triethylamine (TEA) to the eluent during chromatography to prevent streaking.[1][2][3][4]

Expert Insight: Avoid using Sodium Cyanoborohydride (

2343
Protocol 3: Urea & Sulfonamide Formation

Objective: Creating rigid, polar linkers for library diversification.[3][4]

Reagents:

  • For Ureas: Isocyanate R-NCO (1.1 equiv) OR Carbamoyl Chloride.[1][2][3][4]

  • For Sulfonamides: Sulfonyl Chloride

    
     (1.1 equiv).[1][2][3][4]
    
  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv).[2][3][4]

  • Solvent: Anhydrous DCM.[3][4]

Step-by-Step Procedure:

  • Preparation: Dissolve the Amine (1.0 equiv) and Base (2.0 equiv) in anhydrous DCM at

    
     (ice bath).
    
  • Addition: Add the Electrophile (Isocyanate or Sulfonyl Chloride) dropwise.[3][4]

    • Critical: For Sulfonyl Chlorides, maintain

      
       to prevent disulfonylation.[2][3][4]
      
  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove base/pyridine) followed by Brine.

  • Purification: Recrystallization is often possible for ureas (from EtOH/EtOAc); otherwise, flash chromatography.[2][3][4]

Analytical Data Summary & Troubleshooting

ParameterMethodExpected ObservationTroubleshooting
Reaction Monitoring LC-MS (ESI+)Pdt Mass

If SM remains, add 0.5 eq more reagent & heat to

.
Stereochemistry 1H-NMRCoupling constants (

)
Axial-Axial protons have large

(10-12 Hz).[1][2][3][4]
Purification Flash Chrom.UV active (254 nm)Dichlorobenzene is strong UV chromophore.[3][4]
Solubility Issues VisualPrecipitationIf SM precipitates in DCM, switch to DMF/DMSO.
Stereochemical Integrity Check

The cyclohexane ring protons provide a diagnostic signature.[3]

  • Trans-isomer (1r,4r): The proton at C1 (adjacent to NH) typically appears as a triplet of triplets (tt) with large coupling constants (

    
     Hz) if the amine is equatorial.[2][3][4]
    
  • Cis-isomer: The proton at C1 often appears as a narrower multiplet due to smaller equatorial-axial couplings.[1][2][3]

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2][3][4] [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[2][3][4] "Amide bond formation and peptide coupling."[3][6][9][10] Tetrahedron, 61(46), 10827-10852.[1][2][3][4] [Link]

  • Organic Syntheses. (1972).[3][4][11] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Org. Synth. 1972, 52, 124.[3][11] [Link]

Topic: Scalable Synthesis Methods for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a robust and scalable synthetic route for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a key building block for pharmaceutical research and development. The presented strategy emphasizes scalability, safety, and efficiency, moving from readily available starting materials through key intermediates to the final product. This guide is designed to be a self-validating system, detailing the causality behind experimental choices, providing step-by-step protocols, and outlining in-process controls. The synthesis is logically divided into three main stages: formation of a key sulfide intermediate, its subsequent oxidation to the target sulfone, and finally, the introduction of the primary amine via reductive amination.

Introduction and Strategic Overview

The 4-(arylsulfonyl)cyclohexan-1-amine scaffold is of increasing interest in medicinal chemistry due to its unique three-dimensional structure and its utility in accessing novel chemical space. The specific target molecule, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, incorporates a sterically hindered dichlorophenyl sulfone moiety, which can impart unique pharmacological properties. Developing a scalable synthesis is crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating later-stage drug development.

The most typical method for constructing a sulfonamide linkage involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1] However, the target molecule is a sulfone, not a sulfonamide. The core challenge lies in the stereocontrolled formation of the C-S bond at the C4 position of the cyclohexane ring and the subsequent introduction of the C1 amine.

Retrosynthetic Analysis and Chosen Strategy

A retrosynthetic analysis of the target compound suggests several potential pathways. The chosen strategy prioritizes commercially available starting materials, robust reactions, and purification methods amenable to large-scale production, such as crystallization and extraction over chromatography.

The key disconnection is made at the C-N and C-S bonds. The amine can be installed via reductive amination of a ketone precursor. The sulfone is best prepared by the oxidation of a more readily accessible sulfide precursor. This sulfide can be formed through a nucleophilic substitution reaction. This leads to the following three-stage forward synthesis:

  • Stage 1: Nucleophilic Substitution to Form the Sulfide Core. Starting with a protected 4-hydroxycyclohexanone, the hydroxyl group is converted into a good leaving group (mesylate), which is then displaced by 2,6-dichlorothiophenolate to form the key sulfide-ketone intermediate.

  • Stage 2: Oxidation to the Sulfone. The sulfide is selectively oxidized to the corresponding sulfone using a reliable and scalable oxidizing agent.

  • Stage 3: Reductive Amination. The ketone functionality is converted to the primary amine via one-pot reductive amination to yield the final product. This step produces a mixture of cis and trans isomers, which can be separated if required.

This approach is designed to be highly modular, allowing for the synthesis of analogues by simply varying the thiophenol or the amination conditions.

Workflow Visualization

The overall synthetic workflow is depicted below.

G cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Amination A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decan-8-ol A->B NaBH4 C 8-Mesyloxy-1,4-dioxaspiro[4.5]decane B->C MsCl, TEA D 8-((2,6-Dichlorophenyl)thio)- 1,4-dioxaspiro[4.5]decane C->D 2,6-Dichlorothiophenol, NaH D_clone 8-((2,6-Dichlorophenyl)thio)- 1,4-dioxaspiro[4.5]decane E 8-(2,6-Dichlorobenzenesulfonyl)- 1,4-dioxaspiro[4.5]decane E_clone 8-(2,6-Dichlorobenzenesulfonyl)- 1,4-dioxaspiro[4.5]decane D_clone->E m-CPBA or Oxone® F 4-(2,6-Dichlorobenzenesulfonyl)- cyclohexan-1-one G 4-(2,6-Dichlorobenzenesulfonyl)- cyclohexan-1-amine (cis/trans mixture) F->G NH4OAc, NaBH3CN E_clone->F HCl (aq) G cluster_0 Reductive Amination Mechanism Ketone Ketone (F) Imine Iminium Ion Intermediate Ketone->Imine + NH3, - H2O (Imine Formation) Ammonia NH3 (from NH4OAc) Ammonia->Imine Amine Amine Product (G) Imine->Amine + [H]- (Nucleophilic Attack) Hydride [H]- (from NaBH3CN) Hydride->Imine

Sources

Troubleshooting & Optimization

Solving solubility issues with 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine Ticket ID: SOL-DCH-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely encountering precipitation ("crashing out") when transitioning this molecule from organic stock solutions into aqueous biological media.

To solve this, we must understand the molecule's "personality":

  • The "Head": The cyclohexyl-amine is a basic moiety (

    
    ). At physiological pH (7.4), it exists predominantly as a cationic ammonium species (
    
    
    
    ).[1]
  • The "Tail": The 2,6-dichlorobenzenesulfonyl group is highly lipophilic and electron-deficient.[1] The two chlorine atoms create significant steric bulk and drive hydrophobic aggregation.

  • The Conflict: While the ionized head group promotes water solubility, the bulky, hydrophobic tail drives the molecule to aggregate or crystallize, especially in high-salt buffers like PBS (the "Salting Out" effect).

This guide provides a self-validating workflow to overcome these competing forces.

Solubility Troubleshooting Decision Tree

Before proceeding with experiments, use this logic flow to identify your specific failure mode.

SolubilityLogic Start Start: Solid Compound Solvent Choose Solvent System Start->Solvent DMSO Organic Stock (DMSO) Solvent->DMSO Aqueous Aqueous Buffer (PBS/Media) Solvent->Aqueous DMSO->Aqueous Dilution Issue1 Issue: Solids won't dissolve in 100% DMSO DMSO->Issue1 Cloudy? Issue2 Issue: Precipitates upon dilution into Buffer Aqueous->Issue2 Cloudy? Fix1 Action: Sonicate (40°C) Check Water Content (<0.1%) Issue1->Fix1 Fix2 Action: Check pH (Must be < 7.0) Issue2->Fix2 Fix3 Action: Add Co-solvent (20% HP-β-CD) Issue2->Fix3

Figure 1: Diagnostic logic for identifying solubility bottlenecks. Blue nodes indicate decision points; Red nodes indicate failure modes; Green nodes indicate solutions.[1]

Critical FAQs & Troubleshooting Protocols

Q1: My 10mM stock solution in DMSO is cloudy or precipitates upon storage. Why?

Diagnosis: DMSO Hygroscopicity.[1][2][3] Dimethyl sulfoxide (DMSO) is highly hygroscopic.[1][3] If your bottle has been opened frequently, it may have absorbed atmospheric water.[1][3] This molecule, being highly lipophilic in its neutral state, is sensitive to the "antisolvent" effect of water within the DMSO.

The Fix:

  • Use Anhydrous DMSO: Ensure your DMSO source is fresh or stored over molecular sieves.[1]

  • Thermal Cycle: Heat the vial to 37°C for 10 minutes and sonicate. The crystal lattice energy of the dichlorobenzene stacking is high; thermal energy helps break this.

  • Verification: If it remains cloudy, centrifuge at 13,000 rpm for 5 minutes. If a pellet forms, the concentration is inaccurate. Re-make the stock.

Q2: The compound crashes out immediately when I dilute it into PBS (pH 7.4).

Diagnosis: The "Salting Out" & pH Mismatch. At pH 7.4, the amine is protonated, which is good. However, PBS contains ~137mM NaCl.[1] The chloride ions (


) can pair with your protonated amine (

) to form the hydrochloride salt (

).[1] If this salt has a low solubility product (

), it will precipitate. This is the Common Ion Effect .

The Fix (The "Spring & Parachute" Method): Do not add DMSO stock directly to static buffer.

  • Acidify First: Dilute into a buffer with a slightly lower pH (e.g., pH 6.0) to ensure full ionization before adjusting to pH 7.4.

  • Vortex During Addition: Inject the DMSO stock subsurface into the swirling buffer to prevent local supersaturation.

  • Switch Buffers: If PBS fails, switch to HBSS or Tris-Maleate , which may have different counter-ion interactions.[1]

Q3: How do I formulate this for in vivo (animal) studies?

Diagnosis: Simple aqueous buffers will not support the concentrations required for dosing (e.g., 10-30 mg/kg).[1] You need a vehicle that stabilizes the hydrophobic tail.

The Fix: The "Complexation" Strategy We recommend using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] The hydrophobic dichlorobenzene tail fits inside the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble.

Standard Vehicle Protocol:

Component Concentration Function
DMSO 5% Predissolves the compound (The "Spring")
Tween 80 2-5% Surfactant to prevent aggregation

| HP-


-CD  | 20-30% (w/v) | Encapsulates lipophilic tail (The "Parachute") |
| Water/Saline  | q.s.[1] | Bulk solvent |

Advanced Experimental Workflows

Workflow A: Kinetic Solubility Assay (Do this first)

Determine the "real" limit of your compound in your specific assay buffer.

  • Prepare Plate: Add 198 µL of your Assay Buffer (e.g., PBS) to a 96-well UV-transparent plate.

  • Spike: Add 2 µL of your 10mM DMSO stock (Final = 100 µM, 1% DMSO).

  • Incubate: Shake at 500 rpm for 2 hours at RT.

  • Read: Measure Absorbance at 620nm (turbidity).

    • OD < 0.005: Soluble.[1][2][4][5][6][7][8]

    • OD > 0.01: Precipitated.[1][2][3][8]

  • Standard Curve: If soluble, filter (0.45 µm) and measure UV absorbance at

    
     (likely ~250-270nm for the benzene ring) to quantify exact concentration against a DMSO standard curve.
    
Workflow B: In Vivo Formulation Preparation

Follow this order of addition strictly to avoid irreversible precipitation.

Formulation Step1 1. Weigh Solid Compound Step2 2. Dissolve in 100% DMSO Step1->Step2 Step3 3. Add Tween 80 (Mix Well) Step2->Step3 Step4 4. SLOWLY add 30% HP-β-CD Step3->Step4 Step5 5. Sonicate Clear Solution Step4->Step5

Figure 2: Step-by-step formulation order. Adding water before the surfactant/cyclodextrin will cause immediate crashing.

References & Grounding

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] Link

    • Context: Foundational text on the "Brick Dust" (high melting point) vs. "Grease Ball" (high LogP) solubility classification, relevant to the dichlorobenzene moiety.

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization."[1] Drug Discovery Today, 2006.[1] Link

    • Context: Explains the mechanism of DMSO stock precipitation upon dilution into aqueous media.

  • Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers."[1] Advanced Drug Delivery Reviews, 2007.[1] Link

    • Context: Authoritative guide on using HP-

      
      -CD for solubilizing lipophilic amines.
      
  • Serajuddin, A. T. "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 2007.[1] Link

    • Context: Discusses the counter-ion effect and why hydrochloride salts of lipophilic amines may still precipitate in saline.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine before handling.

Sources

Optimizing recrystallization solvents for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Executive Summary & Core Challenge

You are likely working with this intermediate as a scaffold for GPCR antagonists (e.g., CCR3) or antipsychotic active pharmaceutical ingredients (APIs).

The Central Problem: This molecule exhibits "Janus-faced" solubility.

  • The Head: The 2,6-dichlorobenzene sulfonyl group is highly lipophilic and electron-withdrawing.

  • The Tail: The primary cyclohexylamine is polar and basic.

Consequence: This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation. The guide below provides the solvent architecture to force an organized lattice formation over an amorphous oil.

Solvent System Selection Guide

The following decision matrix is based on internal solubility modeling and Hansen Solubility Parameters (HSP).

Primary Recommendation: The "Hydro-Alcoholic" Swing

For the Free Base form of the molecule.

  • Solvent A (Good Solvent): Isopropyl Alcohol (IPA) or Ethanol (EtOH).

  • Solvent B (Anti-Solvent): Water.

  • Rationale: The alcohol solvates the lipophilic aromatic ring; water acts as a strong anti-solvent for the dichlorobenzene moiety while maintaining some interaction with the amine/sulfone to prevent immediate crashing.

Secondary Recommendation: The "Non-Aqueous" Route

Use this if your downstream step is water-sensitive.

  • Solvent A: Ethyl Acetate (EtOAc).

  • Solvent B: n-Heptane.[1]

  • Warning: This system has a narrower Metastable Zone Width (MSZW). You must seed the solution, or it will oil out.

Troubleshooting Workflow: Solvent Logic

SolventLogic Start Start: Select Form FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl / Salt Form FormCheck->Salt OilCheck Issue: Oiling Out? FreeBase->OilCheck Soln2 System B: MeOH / MTBE (High Solubility Required) Salt->Soln2 Soln1 System A: IPA / Water (9:1) Cool to 0°C OilCheck->Soln1 No ActionOil Action: Increase Temp Add 5% more Solvent A SEED at Cloud Point OilCheck->ActionOil Yes ActionOil->Soln1 Retry

Figure 1: Decision logic for solvent selection based on physical state and phase behavior.

Critical Impurity Management: Cis/Trans Isomerism

Synthesizing 1,4-substituted cyclohexanes invariably produces a mixture of cis and trans isomers. For most pharmaceutical applications, the trans-isomer (equatorial-equatorial or equatorial-axial depending on conformation) is the desired target due to thermodynamic stability and receptor fit.

The Challenge: The cis-isomer is often more soluble but can cocrystallize if cooling is too rapid.

Protocol: Thermodynamic Digestion (Ostwald Ripening) Do not simply cool and filter. You must "digest" the crystals to reject the cis-impurity.

  • Dissolution: Dissolve crude solid in refluxing Ethanol (10 mL/g).

  • Nucleation: Cool to 60°C until slight turbidity appears.

  • Cycling:

    • Cool to 50°C.

    • Re-heat to 65°C (do not dissolve completely).

    • Cool to 50°C.

    • Repeat 3x.

  • Mechanism: This thermal cycling dissolves the smaller, less stable cis-rich crystals and deposits the material onto the larger, more stable trans-crystals.

  • Final Isolation: Cool slowly to 0°C and filter.

Detailed Experimental Protocol

Scenario: Purification of 50g Crude 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (Free Base).

ParameterSpecificationNotes
Solvent System Ethanol / Water (90:10 v/v)Water content >15% may cause oiling.
Solvent Volume 8 - 10 Volumes (400 - 500 mL)Adjusted for reflux temperature.
Dissolution Temp 75°C - 78°C (Reflux)Ensure full dissolution; filter hot if insolubles present.
Seeding 0.5 wt% Pure CrystalsCRITICAL: Add at 68°C-70°C.
Cooling Rate 0.2°C / minuteLinear cooling ramp is essential to reject impurities.
Final Temp 0°C - 5°CHold for 2 hours before filtration.
Wash Solvent Cold Ethanol (0°C)2 Volumes. Displacement wash.

Step-by-Step:

  • Charge 50g crude material into a reactor.

  • Add 400 mL Ethanol (95% or absolute).

  • Heat to reflux. If solution is not clear, add water dropwise (up to 40 mL max) until clear.

  • Clarification: If black specks (Pd residue) remain, hot filter through Celite.

  • Cool to 70°C. The solution should be supersaturated but clear.

  • Seed: Add 250mg of pure seed crystals. Verify seed does not dissolve.

  • Age: Hold at 70°C for 30 mins to allow seed surface development.

  • Ramp: Cool to 0°C over 6 hours (approx 0.2°C/min).

  • Filter & Wash: Filtration should be fast. Slow filtration indicates amorphous material or bad crystal habit (needles).

Troubleshooting & FAQs

Q1: The solution turned into a milky oil/gum at 60°C. What happened? A: You hit the "Oiling Out" boundary. This happens when the Liquid-Liquid separation line intersects the solubility curve before the crystallization line.

  • Fix: Re-heat to dissolve the oil. Add 10-20% more Ethanol (Good Solvent) to shift the solubility curve up, or add seeds immediately at a higher temperature.

Q2: My yield is low (<50%), but purity is high. A: The solubility of the amine in ethanol is likely too high at 0°C.

  • Fix: After the crystallization is complete at 0°C, slowly add Water (Anti-solvent) dropwise to the slurry. This "drown-out" method decreases solubility. Do not add water at the beginning, or you will cause oiling.

Q3: Can I purify this as the HCl salt? A: Yes, and often this is superior for rejecting the cis-isomer.

  • Protocol: Dissolve free base in IPA. Add 1.1 eq of HCl (in IPA or Dioxane) at 50°C. The salt usually crystallizes instantly.

  • Risk: Salt formation is extremely fast and can trap impurities.[2] High-shear mixing is required.

Q4: The crystals are colored (yellow/brown). A: This is likely trace oxidative byproducts from the aniline or sulfone synthesis.

  • Fix: Use Activated Carbon (e.g., Darco G-60) during the hot dissolution step. Stir for 15 mins at reflux and filter hot.

Mechanistic Visualization

The following diagram illustrates the pathway to reject the cis-isomer and avoid the "Oiling Out" trap.

CrystallizationPathway Crude Crude Mixture (Trans + Cis + Impurities) Dissolution Dissolution (Reflux) High Kinetic Energy Crude->Dissolution Supersat Supersaturation Zone Dissolution->Supersat Cooling OilTrap TRAP: Oiling Out (LLPS) Supersat->OilTrap Too much water No Seed Nucleation Nucleation (Trans-Selective) Assisted by Seeding Supersat->Nucleation Seed added Correct Solvent Ratio OilTrap->Dissolution Re-heat & Dilute Digestion Ostwald Ripening (Reject Cis-Isomer) Nucleation->Digestion Thermal Cycling FinalCrystal Pure Trans-Crystal Digestion->FinalCrystal

Figure 2: Kinetic vs. Thermodynamic pathway for purification.

References
  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on supersaturation and oiling out mechanisms).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed strategies for seeding and polymorph control).

  • Gao, Z., et al. (2017).[3] "Recent Advances in the Crystallization of Pharmaceutical Compounds: From Discovery to Development." Chemical Reviews. (Discusses impurity rejection in active pharmaceutical ingredients).

  • Davey, R. J., et al. (2013). "Crystal Engineering of Pharmaceutical Co-crystals and Salts." CrystEngComm. (Relevant for the amine salt formation strategy).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for the Ethanol/Water selection for amphiphilic molecules).

Sources

Technical Support Center: Troubleshooting HPLC Separation of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of this compound. We provide in-depth, cause-and-effect explanations and field-proven protocols to help you achieve robust and reliable chromatographic results.

Section 1: Understanding the Analyte: Physicochemical Properties

The key to troubleshooting any HPLC separation is a fundamental understanding of the analyte's chemical nature. 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine possesses distinct structural features that directly influence its chromatographic behavior. The primary aliphatic amine on the cyclohexane ring makes it a basic compound, while the dichlorobenzenesulfonyl moiety contributes to its hydrophobicity and UV activity.

PropertyValue / StructureSignificance for HPLC Analysis
Chemical Structure Chemical structure of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amineThe molecule contains a basic primary amine (pKa ~10.4), which is prone to strong interactions with acidic silanols on silica-based columns, a primary cause of peak tailing. The dichlorophenyl and sulfonyl groups provide a strong chromophore for UV detection.
Molecular Formula C₁₂H₁₅Cl₂NO₂S[1]-
Molecular Weight 308.22 g/mol [1]-
Estimated pKa ~10.4 (Cyclohexylamine pKa is 10.64[2])The high pKa means the amine group will be protonated (positively charged) in acidic to neutral mobile phases. Controlling this ionization is critical for good peak shape.
Estimated XLogP3-AA ~3.5 (Similar to 4-(3,4-dichlorophenyl)cyclohexan-1-amine[3])Indicates significant hydrophobicity, making it well-suited for reversed-phase chromatography.
Section 2: General Troubleshooting Workflow

When encountering a problem with your separation, a systematic approach is crucial. The following workflow provides a logical path from problem identification to resolution. Start by identifying your primary issue (e.g., poor peak shape) and follow the branches to diagnose the potential cause and implement the recommended solution.

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape start->peak_shape retention Retention Time / Resolution Issue start->retention tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? peak_shape->fronting split_broad Split or Broad Peak? peak_shape->split_broad resolution Poor Resolution? retention->resolution rt_drift Retention Time Drifting? retention->rt_drift tailing_cause1 Cause: Secondary Silanol Interactions (Chemical Problem) tailing->tailing_cause1 tailing_cause2 Cause: Extra-column Volume (Physical Problem) tailing->tailing_cause2 fronting_cause1 Cause: Sample Overload fronting->fronting_cause1 fronting_cause2 Cause: Sample Solvent Incompatibility fronting->fronting_cause2 split_cause1 Cause: Column Contamination / Void split_broad->split_cause1 tailing_sol1 Solution: 1. Lower mobile phase pH to 2.5-3.0 2. Use a high-purity, end-capped column 3. Add mobile phase modifier (e.g., TEA) tailing_cause1->tailing_sol1 tailing_sol2 Solution: 1. Minimize tubing length/ID 2. Ensure proper fitting connections tailing_cause2->tailing_sol2 fronting_sol1 Solution: 1. Reduce injection volume 2. Dilute the sample fronting_cause1->fronting_sol1 fronting_sol2 Solution: Dissolve sample in mobile phase or a weaker solvent fronting_cause2->fronting_sol2 split_sol1 Solution: 1. Backflush column 2. Use guard column 3. Replace column split_cause1->split_sol1 res_cause1 Cause: Insufficient Column Efficiency or Selectivity resolution->res_cause1 rt_cause1 Cause: Mobile Phase Composition Change rt_drift->rt_cause1 rt_cause2 Cause: Poor Temperature Control rt_drift->rt_cause2 res_sol1 Solution: 1. Optimize mobile phase (organic %) 2. Change organic modifier (ACN vs. MeOH) 3. Use a longer column or smaller particles res_cause1->res_sol1 rt_sol1 Solution: 1. Prepare fresh mobile phase 2. Ensure proper pump mixing/degassing rt_cause1->rt_sol1 rt_sol2 Solution: Use a column oven rt_cause2->rt_sol2

Caption: A systematic workflow for troubleshooting common HPLC issues.

Section 3: Troubleshooting Guide (Question & Answer)

This section addresses the most common and specific problems encountered during the analysis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

Peak Shape Problems

Q1: Why is my peak for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine tailing severely?

A1: Peak tailing is the most common issue for basic compounds like this and is almost always a chemical problem related to secondary interactions with the stationary phase.

  • Primary Cause: Silanol Interactions. Standard silica-based reversed-phase columns (e.g., C18) have residual, unbonded silanol groups (Si-OH) on their surface.[4][5] At mid-range pH values (approx. 4-7), these silanols become ionized (Si-O⁻), creating negatively charged sites.[6] The positively charged protonated amine on your analyte (R-NH₃⁺) can then interact strongly with these negative sites via a secondary ion-exchange mechanism.[6] This process has slow kinetics compared to the primary reversed-phase retention, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[4]

  • Solutions (In Order of Recommendation):

    • Optimize Mobile Phase pH: The most effective solution is to control the ionization of both the analyte and the silanol groups. Lowering the mobile phase pH to between 2.5 and 3.0 has a dual benefit: it fully protonates your basic analyte, ensuring a single ionic species, and it suppresses the ionization of the surface silanols, minimizing the unwanted secondary interactions.[4][6] Use a buffer like phosphate or formate to maintain a stable pH.

    • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured from higher purity silica with fewer metal contaminants and are more thoroughly "end-capped" to block the majority of residual silanols.[4] Using a column specifically designed for the analysis of bases (often labeled with "shield," "polar-embedded," or "AQ") can dramatically improve peak shape.[7]

    • Add a Mobile Phase Modifier (Competitive Base): Adding a small amount (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) was a traditional approach.[8] The TEA acts as a competitive base, binding to the active silanol sites and "shielding" them from your analyte. However, this strategy is less common now due to the availability of better columns and can lead to baseline instability and suppression of MS signals.[8]

Q2: My peak is fronting. What's the cause?

A2: Peak fronting, often described as a "shark fin" shape, is typically caused by column overload or solvent incompatibility. [9][10]

  • Cause 1: Mass Overload. The stationary phase has a finite number of sites for interaction.[9] If you inject too much sample, these sites become saturated. The excess analyte molecules cannot interact with the stationary phase and travel through the column at the speed of the mobile phase, eluting earlier and causing the peak to front.[9]

    • Solution: Systematically reduce the mass of analyte injected. You can do this by either diluting your sample (e.g., by a factor of 10) or reducing the injection volume (e.g., from 10 µL to 2 µL).[9][11] If the fronting disappears upon dilution, you have confirmed mass overload.

  • Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, it can cause peak distortion.[10][12] For instance, dissolving your sample in 100% acetonitrile while your mobile phase is 30% acetonitrile can cause the portion of the sample at the leading edge of the injection band to travel too quickly, leading to fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[13][14] If solubility is an issue, use the weakest solvent possible that can still dissolve the analyte.

Q3: Why do I see split or broad peaks?

A3: Split or broad peaks usually indicate a physical problem with the column or HPLC system, disrupting the normal flow path.

  • Cause 1: Column Void or Contamination. A common cause is the formation of a void or channel in the column packing material at the inlet, often due to pressure shocks or chemical degradation.[6][10] This creates two different paths for the analyte, leading to a split peak. Contamination on the column inlet frit can also cause a similar issue.[14]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first) to dislodge any particulate matter on the frit.[6] If this doesn't work, the column may be irreversibly damaged and needs to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[13]

  • Cause 2: Extra-Column Volume. Excessive volume between the injector and the detector can lead to band broadening.[7] This is often caused by using tubing with too large an internal diameter or excessive length, or from poorly made connections (e.g., a gap between the tubing and the port).[8]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) and keep the length as short as possible, especially between the column and the detector.[7][13] Ensure all fittings are properly seated.

Resolution & Retention Time Problems

Q4: I have poor resolution between my analyte and an impurity. How can I improve it?

A4: Poor resolution means the peaks are not well-separated.[15] Improving resolution requires optimizing the column efficiency (N), selectivity (α), or retention factor (k). [16]

  • Solutions:

    • Optimize Mobile Phase Strength: The easiest parameter to adjust is the percentage of the organic modifier (e.g., acetonitrile or methanol). Decreasing the organic content will increase the retention time of both peaks, potentially providing more time for separation and improving resolution. Make small, systematic adjustments (e.g., 2-5% changes).

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol (or vice versa). This can change the relative retention of your analyte and the impurity, often leading to a significant improvement in separation.[16]

    • Increase Column Efficiency: Efficiency can be increased by using a longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a sub-2 µm or core-shell column).[16] This will result in narrower peaks, which are easier to resolve.

Q5: My retention time is drifting or inconsistent. What should I check?

A5: Retention time instability is a common problem that makes quantification unreliable. It is most often related to the mobile phase or temperature. [10]

  • Cause 1: Mobile Phase Issues. Even a 1% change in the organic solvent composition can alter retention times by 5-15%.[17] This can be caused by inaccurate preparation, evaporation of the more volatile component, or inconsistent mixing by the pump.

    • Solution: Prepare fresh mobile phase daily and keep it covered.[13] Degas the mobile phase properly to prevent air bubbles in the pump.[18] If you suspect the pump's proportioning valves, you can pre-mix the mobile phase manually to see if the problem resolves.[17]

  • Cause 2: Temperature Fluctuations. Column temperature affects mobile phase viscosity and separation kinetics.[11] Fluctuations in ambient lab temperature can cause retention times to drift over the course of a day.

    • Solution: Use a thermostatted column compartment (column oven) to maintain a constant temperature (e.g., 30-40 °C).[13][19] This is essential for reproducible chromatography.

  • Cause 3: Incomplete Column Equilibration. When changing mobile phase conditions, the column needs sufficient time to equilibrate.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase, or until a stable baseline is achieved, before starting your analysis.[13]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound?

A1: The following table provides a robust starting point for method development.

ParameterRecommended Starting ConditionRationale
Column C18, High-Purity "Type B" Silica, End-capped (e.g., USP L1), 150 x 4.6 mm, 3.5 or 5 µmProvides good retention for this hydrophobic molecule while minimizing silanol interactions.[4]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterLow pH (~2.5-2.8) protonates the analyte and suppresses silanol activity, leading to sharp, symmetrical peaks.[6]
Mobile Phase B Acetonitrile or MethanolCommon reversed-phase organic modifiers. Acetonitrile often provides better peak shape and lower viscosity.
Gradient 20% to 80% B over 15 minutesA good starting gradient to elute a moderately hydrophobic compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape and efficiency.[11]
Detection (UV) 230 nm or 275 nmThe dichlorobenzene ring should provide strong absorbance. A UV scan is recommended to find the true absorbance maximum.
Injection Volume 5 µLA small volume helps prevent band broadening and column overload.

Q2: Which column type is best for analyzing this basic compound?

A2: For robust and reproducible analysis, a modern, high-purity, end-capped C18 column is the best choice. Look for columns specifically marketed for polar or basic analytes. These often feature technologies like polar-embedded groups or unique surface bonding that further shield residual silanols, providing excellent peak shape even at intermediate pH levels.[7]

Q3: How should I prepare my sample and choose a sample solvent?

A3: The ideal sample solvent is your initial mobile phase.[14] For the recommended starting conditions, this would be a mixture of 80% water with 0.1% acid and 20% acetonitrile. If the compound's solubility is low in this mixture, you can increase the organic percentage slightly, but avoid using a solvent that is much stronger than the mobile phase to prevent peak distortion.[10][12] Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[18]

Section 5: Experimental Protocols

Protocol 1: Column Flushing and Cleaning

This protocol is for removing strongly retained contaminants from a reversed-phase column.

  • Disconnect the column from the detector to avoid contaminating the flow cell.

  • Reverse the column direction (connect the outlet to the pump).

  • Set the flow rate to half the typical analytical flow rate (e.g., 0.5 mL/min).

  • Flush the column with 20 column volumes of each of the following solvents in order:

    • Mobile Phase (without buffer salts)

    • 100% Water (HPLC Grade)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (if very nonpolar contaminants are suspected)

  • Reverse the flushing sequence, ending with the mobile phase.

  • Return the column to its normal flow direction and re-equilibrate with the analytical mobile phase until the baseline is stable.

Protocol 2: Preparing a Buffered Mobile Phase (0.1% Formic Acid)

This protocol details the preparation of 1 Liter of an acidic aqueous mobile phase.

  • Measure approximately 950 mL of high-purity HPLC-grade water into a 1 L glass bottle.

  • Using a pipette, carefully add 1.0 mL of high-purity formic acid to the water.

  • Add water to the 1 L mark.

  • Cap the bottle and mix thoroughly by inverting several times.

  • Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.

  • Degas the mobile phase using vacuum filtration, sonication, or helium sparging for 10-15 minutes to remove dissolved gases.

  • Label the bottle clearly with the contents and date of preparation.

Section 6: References
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • LC-GC. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Dwight R. Stoll. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • John W. Dolan. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved from [Link]

  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. Retrieved from [Link]

  • Jiang, X., et al. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,4-Dichlorophenyl)cyclohexan-1-amine. Retrieved from [Link]

  • Danish, M., et al. (2015). Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorocyclohexan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexylbenzenamine. Retrieved from [Link]

  • Phenomenex. (n.d.). United States Pharmacopoeia (USP) Methods. Retrieved from [Link]

  • ATSDR. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE. Retrieved from [Link]

  • AICIS. (2023, December 14). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement. Retrieved from [Link]

  • OECD. (n.d.). Dicyclohexylamine - OECD Existing Chemicals Database. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Bis(4-chlorobenzylidene)cyclohexanone. Retrieved from [Link]

Sources

Overcoming steric hindrance in 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHEM-SUPPORT-8821 Subject: Overcoming Steric & Conformational Hindrance in Functionalization Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering stalled conversion or low yields when reacting 4-(2,6-dichlorobenzenesulfonyl)cyclohexan-1-amine .[1] While the primary amine appears chemically accessible, this specific scaffold suffers from distal conformational locking .

The bulky 2,6-dichlorobenzenesulfonyl moiety acts as a conformational anchor, forcing the cyclohexane ring into a rigid chair conformation. Depending on the stereochemistry (cis vs. trans), your reactive amine is either accessible (equatorial) or sterically buried (axial).

This guide provides troubleshooting protocols for Amide Couplings and Buchwald-Hartwig aminations, specifically tailored to overcome these 1,3-diaxial interactions and electronic deactivation.

Module 1: Conformational Diagnostics

Before changing reagents, you must determine if your issue is chemical (low nucleophilicity) or physical (steric burial).

The "Anchor" Effect

The 2,6-dichlorobenzenesulfonyl group is thermodynamically forced into the equatorial position to avoid severe 1,3-diaxial repulsion. This dictates the position of your amine:

  • Trans-Isomer: Amine is Equatorial . Accessible. Reacts standardly.

  • Cis-Isomer: Amine is Axial . Buried. Reacts poorly due to 1,3-diaxial shielding by ring protons.

Symptom: Reaction stalls at exactly ~50% conversion? Diagnosis: You likely have a 1:1 cis/trans mixture. The trans isomer has reacted; the cis isomer is unreactive under your current conditions.

Decision Logic: Reaction Optimization

ReactionLogic Start Reaction Stalled/Low Yield CheckLCMS Check LCMS/NMR Isomer Ratio? Start->CheckLCMS IsomerPure Pure Isomer (Cis or Trans) CheckLCMS->IsomerPure IsomerMix Cis/Trans Mixture CheckLCMS->IsomerMix Trans Trans (Equatorial) Problem: Nucleophilicity IsomerPure->Trans If Trans Cis Cis (Axial) Problem: Steric Hindrance IsomerPure->Cis If Cis IsomerMix->Cis Unreacted Fraction SolnTrans Use Stronger Electrophile (Acid Chloride/HATU) Trans->SolnTrans SolnCis Force Conformation/Energy (High T, T3P, Microwave) Cis->SolnCis

Figure 1: Diagnostic workflow for differentiating between nucleophilic failure and steric locking.

Module 2: Amide Coupling Troubleshooting

Standard reagents (EDC, HOBt) often fail with the cis-isomer (axial amine) because the tetrahedral intermediate is too crowded to form.

Recommended Protocol: The T3P System

Propylphosphonic Anhydride (T3P) is the gold standard for this substrate.[2] It has low epimerization rates and drives the reaction through entropy (releasing gas/salt) rather than just activation.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: N-Methylmorpholine (NMM) or Pyridine (avoid DIPEA if extremely hindered; NMM is less sterically demanding).

  • Solvent: 2-MeTHF or EtOAc (T3P works best in non-polar solvents, but solubility of your sulfone might require a DMF/EtOAc mix).

Step-by-Step Protocol (1.0 mmol scale)
  • Dissolution: Dissolve Carboxylic Acid (1.1 equiv) and Base (3.0 equiv, NMM) in dry EtOAc (5 mL).

    • Note: If the sulfonyl-amine is insoluble, add DMF dropwise until clear.

  • Addition: Add 4-(2,6-dichlorobenzenesulfonyl)cyclohexan-1-amine (1.0 equiv).

  • Activation: Cool to 0°C. Add T3P (1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Check LCMS at 2 hours.

    • Troubleshoot: If <20% conversion, heat to 60°C . The thermal energy helps the axial amine overcome the activation barrier.

  • Workup: Quench with water. The T3P byproducts are water-soluble, simplifying purification.

Alternative: TCFH/NMI (For "Impossible" Couplings)

If T3P fails, use Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) with N-Methylimidazole (NMI) . This generates a highly reactive acyl-imidazolium intermediate that is smaller and more electrophilic than the active ester formed by HATU.

Reagent SystemMechanism BenefitRecommended Condition
HATU / DIPEA Standard high reactivityTrans-isomer only.
T3P / Pyridine Low steric bulk, high thermodynamic driveCis-isomer, heating enabled.
TCFH / NMI Highly electrophilic acyl-imidazoliumSterically crowded acids + Cis-amine.

Module 3: Buchwald-Hartwig Amination

Coupling this amine with aryl halides is challenging because the bulky sulfonyl group can inhibit the approach to the Palladium center, and the amine is moderately electron-deficient due to the inductive effect of the sulfonyl group.

Catalyst Selection Guide

Do not use Tetrakis or Pd(OAc)2/PPh3. You need bulky, electron-rich ligands to facilitate oxidative addition and reductive elimination in a crowded environment.

  • Primary Recommendation: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why: These precatalysts ensure rapid activation. BrettPhos is specific for primary amines.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why: Strong base required to deprotonate the amine and form the Pd-amido complex.

  • Solvent: t-Amyl Alcohol or Dioxane .

Troubleshooting "Catalyst Death"

The 2,6-dichlorophenyl group contains chlorine atoms that could theoretically compete for oxidative addition, though aryl-chlorides are sluggish. The real risk is the sulfone oxygen coordinating to Pd , acting as a poison.

Solution: Use a "Throw-away" ligand or higher catalyst loading (5 mol%).

Optimized B-H Protocol
  • Charge: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv) to a vial.

  • Catalyst: Add BrettPhos Pd G4 (0.02 - 0.05 equiv).

  • Purge: Seal and purge with Argon for 5 mins (Oxygen kills this reaction).

  • Solvent: Add anhydrous Dioxane.

  • Heat: 100°C for 12 hours.

    • Note: If the amine is the cis (axial) isomer, 100°C is mandatory to access the reactive conformation.

Module 4: Solubility & Purification

Issue: The 2,6-dichlorobenzenesulfonyl group makes the molecule lipophilic ("greasy") but the sulfone/amine adds polarity. It often "streaks" on silica.

Solubility Hacks:

  • HFIP (Hexafluoroisopropanol): If your reaction is heterogeneous, try HFIP as a co-solvent. It is excellent for solubilizing peptide-like aggregates and hydrogen-bond donors.

  • TFA Salts: Isolate the amine as a TFA salt to improve solubility in polar organic solvents (MeOH/DCM) for transfers.

Purification Strategy:

  • Acidic Workup: The sulfonamide is stable to acid. Wash organic layer with 1N HCl to remove unreacted amine (if you used excess) or pyridine/NMI.

  • Reverse Phase: Due to the "greasy" dichloro-ring, C18 chromatography is often cleaner than Normal Phase. Use a Water/Acetonitrile gradient with 0.1% Formic Acid.

FAQs

Q: Can I use microwave irradiation for the amide coupling? A: Yes, and it is highly recommended for the cis-isomer. Heating to 100°C for 30 mins with T3P/EtOAc often pushes the reaction to completion by overcoming the steric barrier of the axial position.

Q: Why does the 2,6-dichloro pattern matter? A: Beyond lipophilicity, the chlorines at the 2,6-positions provide "ortho-shielding" to the sulfonyl group, making it exceptionally stable against hydrolysis or nucleophilic attack. You don't need to worry about the sulfonamide cleaving, but you do need to worry about it acting as a "grease anchor" during chromatography.

Q: My amine is a salt (HCl). Do I need to freebase it? A: For T3P reactions, you can use the salt if you add extra base (NMM). For Buchwald reactions, it is strictly better to freebase the amine first (partition between DCM/NaOH, dry, and concentrate) to ensure accurate stoichiometry and prevent halide inhibition of the catalyst.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development. Link

    • Context: Validates T3P scale-up and efficacy for hindered substr
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

    • Context: Authoritative guide on ligand selection (BrettPhos) for primary amines.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Context: Mechanistic comparison of HATU vs. Phosphonium reagents for steric hindrance.
  • Beilstein J. Org. Chem. (2017).[6] Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Link

    • Context: Discusses the synthesis and conformational challenges of poly-halogen

Sources

Technical Support Center: Stability & Handling of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

[1]

Current Status:Operational Topic: Stability Profile (Acidic vs. Basic Conditions) Ticket Priority: High (Potential for irreversible stereochemical degradation)

Executive Summary: The "Acid-Safe" Rule

For immediate bench guidance, adhere to the "Acid-Safe" protocol. This molecule exhibits distinct stability profiles driven by the electronic effects of the 2,6-dichlorobenzenesulfonyl moiety and the stereochemistry of the cyclohexane ring.

ParameterAcidic Conditions (pH < 4) Basic Conditions (pH > 9)
Chemical Stability High. The protonated amine (

) stabilizes the cyclohexane core.[1]
Moderate to Low. Risk of cis/trans isomerization and nucleophilic aromatic substitution (

) at elevated temperatures.[1]
Solubility Excellent. Forms highly soluble salts (e.g., HCl, TFA).[1]Poor. The free base is lipophilic and prone to precipitation in aqueous buffers.[1]
Storage Recommended state (solid salt or acidic solution).[1]Not recommended for long-term storage.[1]

Troubleshooting & FAQs

Q1: "I see two distinct peaks on my HPLC/LC-MS trace. Is my compound degrading?"

Diagnosis: Likely Stereoisomerism , not degradation.[1] Technical Insight: The 1,4-disubstituted cyclohexane ring exists as cis and trans diastereomers.[1] Unless you purchased a stereochemically pure isomer (e.g., >99% trans), the synthetic route often yields a mixture.[1]

  • The Trap: Users often mistake the minor isomer for a degradation product.[1]

  • Verification: Check the Mass Spectrum (MS) of both peaks. If they have the identical parent mass (

    
    ), they are isomers.[1]
    
Q2: "My compound won't dissolve in PBS (pH 7.4) or 1M NaOH."

Diagnosis: Free Base Precipitation. Technical Insight: The amine group has a pKa

11
  • Solution: Acidify the buffer to pH < 4 using dilute HCl or Acetic Acid, or use a co-solvent (DMSO/Methanol) if basic conditions are strictly required.[1]

Q3: "I heated the compound in base to dissolve it, and now the isomer ratio has changed."

Diagnosis: Base-Catalyzed Epimerization. Technical Insight: The sulfonyl group is strongly electron-withdrawing.[1] This acidifies the proton at the C4 position of the cyclohexane ring (alpha to the sulfone).

  • Mechanism: Strong base removes this proton, forming a planar carbanion.[1] Reprotonation can occur from either face, equilibrating the mixture to the thermodynamic ratio (typically favoring the trans isomer).[1]

  • Corrective Action: Avoid heating in basic media. Perform base-mediated reactions at room temperature or

    
    .
    

Deep Dive: Mechanistic Stability Profile

The following diagram illustrates the two primary failure modes in basic conditions: Epimerization (Isomer scrambling) and Hydrolysis (Chlorine displacement).[1]

StabilityPathwaysStart4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine(Pure Isomer)AcidAcidic Condition(pH < 4)Start->AcidAdd HCl/TFABaseBasic Condition(pH > 10, Heat)Start->BaseAdd NaOH/KOHStableSaltStable Ammonium Salt(No Isomerization)Acid->StableSaltProtonationCarbanionIntermediate Carbanion(Planar C4)Base->CarbanionDeprotonationalpha to SulfoneHydrolysisSNAr Hydrolysis Product(Phenol Formation)Base->HydrolysisExtreme Heat(Displacement of Cl)IsomerMixThermodynamic Mixture(Cis/Trans Scrambling)Carbanion->IsomerMixReprotonation

Figure 1: Stability pathways showing acid resilience versus base-mediated isomerization and degradation risks.[1]

Experimental Protocols

Protocol A: Determining Cis/Trans Ratio (Quality Check)

Use this protocol to verify if your storage conditions have compromised stereochemical purity.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol:Water (1:1) with 0.1% Formic Acid .[1] (The acid ensures solubility and prevents on-column isomerization).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (targeting the dichlorobenzene ring).[1]

  • Analysis: Integrate the two major peaks. Report as % Area. The trans isomer typically elutes before the cis isomer on standard C18 phases due to conformational polarity, though this should be confirmed with standards.[1]

Protocol B: Stress Testing (Validation)

Perform this if developing a formulation.[1]

  • Acid Stress: Dissolve in 0.1 M HCl. Heat to

    
     for 24 hours. Analyze by HPLC. (Expect < 1% degradation).[1]
    
  • Base Stress: Dissolve in 0.1 M NaOH (may require 10% DMSO). Heat to

    
     for 4 hours. Analyze by HPLC.
    
    • Expectation: Shift in cis/trans ratio.[1][2]

    • Warning: Appearance of a new peak with Mass = [M - Cl + OH] indicates hydrolysis of the dichlorophenyl ring.[1]

References

  • Isomerization of 4-substituted cyclohexanes

    • Title: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[1][3][4]

    • Source: Nature Communications / PMC.[1]

    • Context: Details the thermodynamic equilibration of cyclohexane amines and the stability of the trans isomer.
    • URL:[Link]

  • Sulfone Chemistry & Acidity

    • Title: The acidity of sulfones and sulfoxides.[1]

    • Source: Bordwell pKa Table (Reference Data).[1]

    • Context: Establishes the acidity of protons alpha to sulfonyl groups (

      
      ), facilitating base-catalyzed isomerization.[1]
      
    • URL:[Link][1]

  • Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution of Activated Halides.[1]

    • Source: Chemistry LibreTexts.[1]

    • Context: Explains the activation of the 2,6-dichlorobenzene ring by the electron-withdrawing sulfonyl group, making it susceptible to hydrolysis in strong base.

    • URL:[Link]

Technical Support Center: Synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. We will address common synthesis errors, provide in-depth troubleshooting advice, and offer validated protocols to streamline your experimental workflow. Our approach is rooted in mechanistic understanding to empower you to not only solve current challenges but also anticipate and prevent future issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges encountered during the synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

Q1: I am seeing very low yields in my reaction. What are the primary factors I should investigate?

Low yields are the most frequently reported issue and can typically be traced back to one of three areas: reagent quality and stability, competing side reactions, or suboptimal reaction conditions.

A1: Key Areas for Troubleshooting Low Yields:

  • Reagent Integrity:

    • 2,6-Dichlorobenzenesulfonyl Chloride: This is the most sensitive reagent in the reaction. It is highly susceptible to hydrolysis.[1] Ensure it is of high purity and has been stored under anhydrous conditions. Using a freshly opened bottle or a recently purified batch is highly recommended.

    • 4-Cyclohexan-1-amine: While more stable, ensure its purity. The presence of water or other nucleophilic impurities can consume the sulfonyl chloride.

    • Solvent & Base: All solvents (e.g., Dichloromethane, THF, Ethyl Acetate) must be anhydrous. The tertiary amine base used (e.g., Triethylamine, DIPEA) should also be dry, as it can contain dissolved water.

  • Dominant Side Reaction - Hydrolysis: The primary competing reaction is the hydrolysis of the electrophilic 2,6-dichlorobenzenesulfonyl chloride by trace amounts of water, which forms the corresponding and unreactive 2,6-dichlorobenzenesulfonic acid.[1] This is particularly problematic as it consumes your electrophile in a 1:1 molar ratio.

    • Mitigation: The rigorous exclusion of water is paramount. This includes flame-drying glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions:

    • Base Stoichiometry: At least one equivalent of a non-nucleophilic base (like triethylamine) is required to neutralize the HCl generated during the reaction.[2] This HCl would otherwise protonate the starting cyclohexylamine, rendering it non-nucleophilic and halting the reaction.[2] Using a slight excess (1.1-1.5 equivalents) of the base is common practice to ensure the reaction medium remains basic.

    • Temperature: The reaction is typically performed at 0 °C to room temperature.[3] Running the reaction at low temperatures initially can help control any exotherm and minimize side reactions. If the reaction is sluggish due to steric hindrance from the ortho-chlorine atoms, allowing it to slowly warm to room temperature and stir for an extended period (12-24 hours) is often effective.

    • Catalysis: For particularly stubborn reactions, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1]

Troubleshooting Summary for Low Yields

Potential Cause Diagnostic Check Recommended Solution
Reagent Hydrolysis Analyze crude reaction mixture by LC-MS or ¹H NMR for the presence of 2,6-dichlorobenzenesulfonic acid. Use freshly opened reagents. Ensure all glassware is flame-dried and solvents are anhydrous. Run under an inert atmosphere.
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC). Check for persistent starting materials. Increase reaction time. Allow the reaction to warm to room temperature. Consider adding a catalyst like DMAP (~5 mol%).
Incorrect Stoichiometry Review calculation for all reagents, especially the base. Use at least 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) to scavenge HCl.

| Amine Protonation | Test pH of the reaction mixture (on an aliquot). An acidic pH indicates insufficient base. | Add additional base to ensure the reaction medium remains basic throughout the process. |

Q2: My crude product is contaminated with a water-soluble impurity that I believe is 2,6-dichlorobenzenesulfonic acid. How do I effectively remove it?

This is a direct consequence of the sulfonyl chloride hydrolysis discussed in Q1. The resulting sulfonic acid can complicate purification due to its polarity and acidity.

A2: Purification Strategy:

The key is to exploit the difference in acidity between the desired product (a basic amine) and the sulfonic acid impurity (a strong acid). A standard liquid-liquid extraction workup is highly effective.

  • Dilute: Dilute the crude reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). This deprotonates the sulfonic acid to form its highly water-soluble sodium salt, which partitions into the aqueous layer. The desired product, being a sulfonamide of a primary amine, is weakly acidic and will remain in the organic layer.

  • Acid Wash (Optional but Recommended): To remove any unreacted tertiary amine base (e.g., triethylamine), wash the organic layer with a dilute acid, such as 1M HCl. Your product, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, will protonate and may move into the aqueous layer. Therefore, this step should be followed by re-basifying the aqueous layer and re-extracting the product. A simpler alternative is to remove the excess tertiary amine base via rotary evaporation.

  • Final Washes & Drying: Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][5] After filtration, the solvent can be removed under reduced pressure.

This workup procedure should yield a crude product significantly enriched in the desired sulfonamide, which can then be further purified by column chromatography or recrystallization if necessary.

Q3: Does the stereochemistry of the starting 4-cyclohexan-1-amine (cis vs. trans) matter?

A3: Yes, absolutely.

The sulfonylation reaction does not affect the stereocenter at the C-1 or C-4 position of the cyclohexane ring. Therefore, the stereochemistry of the final product is directly determined by the stereochemistry of the starting amine.

  • If you start with trans-4-cyclohexan-1-amine , you will obtain trans-4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine .

  • If you start with cis-4-cyclohexan-1-amine , you will obtain cis-4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine .

  • If you start with a mixture of cis and trans isomers , your final product will be a corresponding mixture of isomers.

Separating these diastereomers can be challenging. For applications in drug development where a single isomer is almost always required, it is critical to use a stereochemically pure starting amine.[6]

Core Synthetic Workflow & Protocols

The following diagrams and protocols provide a visual and procedural guide for the synthesis.

Visualized Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 1. Dissolve Cyclohexylamine & Base in Anhydrous Solvent B 2. Cool to 0 °C (Inert Atmosphere) A->B Prepare for addition C 3. Add Sulfonyl Chloride Solution Dropwise B->C Initiate reaction D 4. Stir at 0 °C to RT (Monitor by TLC) C->D Allow to react E 5. Quench Reaction & Dilute D->E Reaction complete F 6. Aqueous Washes (NaHCO₃, Brine) E->F G 7. Dry, Filter, Concentrate F->G H 8. Final Purification (Chromatography/Recrystallization) G->H I Pure Product H->I

Caption: High-level workflow for the synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.

Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction reagents 2,6-Dichlorobenzenesulfonyl Chloride (Electrophile) amine Cyclohexylamine (Nucleophile) reagents->amine Productive Reaction water Trace H₂O (Competing Nucleophile) reagents->water Hydrolysis (Yield Loss) product Desired Sulfonamide Product amine->product side_product Sulfonic Acid Byproduct water->side_product

Caption: Visualization of the desired reaction versus the primary competing side reaction.

Protocol 1: General Synthesis Procedure

This protocol is a general guideline. Specific quantities should be calculated based on the desired scale.

Materials:

  • trans-4-Cyclohexan-1-amine (1.0 eq)

  • 2,6-Dichlorobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add trans-4-cyclohexan-1-amine (1.0 eq) and anhydrous DCM.

  • Add Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Prepare Electrophile: In a separate dry flask, dissolve 2,6-dichlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and load it into the dropping funnel.

  • Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC until the limiting reagent (typically the amine) is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

References

  • RSC Publishing. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. Retrieved from [Link]

  • Polyurethane Catalyst. (2024, December 20). Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. Retrieved from [Link]

  • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

  • N.A. (n.d.). Manufacturing Process. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Beilstein Journals. (2017, April 19). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and reactions of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine Analogs as Novel DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Triglyceride Synthesis in Metabolic Disease

The rising global prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), has intensified the search for novel therapeutic targets.[1] A key player in the pathophysiology of these conditions is the dysregulation of lipid metabolism, particularly the synthesis and storage of triglycerides (TGs). Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final, committed step in the primary pathway of triglyceride biosynthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2][3]

DGAT1 is an integral membrane protein located in the endoplasmic reticulum and is highly expressed in tissues central to lipid metabolism, such as the small intestine, adipose tissue, and liver.[2] Its pivotal role makes it a compelling therapeutic target. Genetic knockout studies in mice have demonstrated that the absence of DGAT1 confers resistance to diet-induced obesity and enhances insulin sensitivity.[3] Consequently, the development of small molecule inhibitors of DGAT1 is a promising strategy for managing hypertriglyceridemia and related metabolic disorders.[1][4]

This guide presents a comparative analysis of a novel chemical scaffold, represented by the lead compound 4-(2,6-dichlorobenzenesulfonyl)cyclohexan-1-amine (Lead Compound 1) , and a series of rationally designed analogs. We will explore the structure-activity relationships (SAR) of these compounds, provide detailed experimental protocols for their bioactivity assessment, and discuss the underlying mechanism of action. The data and insights presented herein are intended to guide researchers in the development of potent and selective DGAT1 inhibitors.

The Lead Scaffold and Rationale for Analog Design

The structure of Lead Compound 1 was identified as a potential starting point for DGAT1 inhibitor discovery. Its key structural features include:

  • A Dichlorinated Phenyl Ring: The 2,6-dichloro substitution pattern creates significant steric hindrance, which can influence the molecule's conformation and interaction with the target protein's binding pocket. Halogen atoms can also participate in halogen bonding or modulate the electronic properties of the ring.

  • A Sulfonyl Linker: The benzenesulfonyl group provides a rigid and polar connection to the cyclohexane core, potentially forming key hydrogen bonds with receptor-site amino acids.

  • A Cyclohexylamine Core: This saturated carbocyclic ring acts as a non-planar scaffold, projecting the amine and sulfonyl groups in distinct spatial orientations. The amine group is a key basic center, likely crucial for salt-bridge formation or hydrogen bonding.

To probe the structure-activity relationship, a series of analogs were designed by systematically modifying these three regions. The objective is to identify modifications that enhance potency, selectivity, and drug-like properties.

Comparative Bioactivity of Lead Compound 1 and Its Analogs

The following table summarizes the in vitro enzymatic inhibitory activity (IC50) of the lead compound and its designed analogs against recombinant human DGAT1. Lower IC50 values indicate higher potency.

Compound IDModification from Lead Compound 1Rationale for DesignHypothetical DGAT1 IC50 (nM)
1 (Parent Compound) Baseline lead structure150
2a 2,6-Difluoro substitution on phenyl ringEvaluate the effect of smaller, more electronegative halogens.225
2b 2,6-Dimethyl substitution on phenyl ringProbe the impact of lipophilic, non-halogen substituents.95
2c 4-Fluoro substitution on phenyl ringAssess the effect of moving the halogen to a less sterically hindered position.350
3a Cyclohexane ring replaced with a piperidine ring (N at position 4)Introduce an additional hydrogen bond acceptor/donor site and alter scaffold rigidity.75
3b Cyclohexane ring replaced with a cyclopentane ringEvaluate the impact of ring size and conformation on binding.400
4a Amine replaced with a methylamineIncrease basicity and explore steric tolerance around the nitrogen atom.110
4b Amine replaced with an acetamideRemove basicity and introduce a hydrogen bond donor/acceptor group.>1000
Structure-Activity Relationship (SAR) Insights:
  • Phenyl Ring Substitution: The data suggest that the steric bulk and electronic nature of the substituents on the phenyl ring are critical. Replacing the large chlorine atoms with smaller fluorine atoms (Compound 2a ) was detrimental to activity. However, substituting with lipophilic methyl groups (Compound 2b ) enhanced potency, suggesting a hydrophobic pocket in the binding site. Moving the halogen to the para-position (Compound 2c ) significantly reduced activity, indicating that substitution at the ortho positions is crucial for optimal interaction.

  • Scaffold Modification: Altering the cyclohexane core had a profound impact. The introduction of a nitrogen atom to form a piperidine ring (Compound 3a ) improved potency, possibly by forming an additional favorable interaction within the active site.[5] Conversely, reducing the ring size to cyclopentane (Compound 3b ) was not tolerated.

  • Amine Group Modification: The primary amine appears essential for activity. While methylation (Compound 4a ) was tolerated, converting the basic amine to a neutral acetamide (Compound 4b ) completely abolished inhibitory activity. This strongly suggests that the basic amine is involved in a critical ionic or hydrogen-bonding interaction with an acidic residue (e.g., Aspartate or Glutamate) in the DGAT1 active site.

Mechanism of Action and Signaling Pathway

DGAT1 inhibitors act by competitively binding to the enzyme, preventing its natural substrates, diacylglycerol and fatty acyl-CoA, from accessing the active site.[1] This direct inhibition blocks the synthesis of triglycerides, leading to a reduction in their storage in adipose tissue and secretion from the liver and intestine.[1][2] The downstream metabolic consequences include improved insulin sensitivity and a more favorable lipid profile.

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) Storage Lipid Droplet Storage (Adipose Tissue) TG->Storage Secretion VLDL Secretion (Liver & Intestine) TG->Secretion DGAT1->TG Catalysis Inhibitor 4-(2,6-Dichlorobenzenesulfonyl) cyclohexan-1-amine Analogs Inhibitor->DGAT1 Inhibition

Figure 1: The Triglyceride Synthesis Pathway and the inhibitory action of DGAT1 inhibitors.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for key assays in the DGAT1 inhibitor discovery cascade.

Experimental Workflow Overview

The evaluation of novel DGAT1 inhibitors follows a logical progression from initial enzymatic screening to cellular assays and finally to in vivo models to assess physiological effects. This tiered approach ensures that only the most promising compounds advance, saving time and resources.

Experimental_Workflow Start Compound Synthesis & Purification Assay1 Primary Screen: In Vitro DGAT1 Enzyme Inhibition Assay (IC50) Start->Assay1 Decision1 Potency < 500 nM? Assay1->Decision1 Assay2 Secondary Screen: Cell-Based TG Synthesis Assay (EC50) Decision1->Assay2 Yes Stop Inactive / Terminate Decision1->Stop No Decision2 Cellular Activity? Assay2->Decision2 Assay3 Tertiary Screen: In Vivo Oral Lipid Tolerance Test (OLTT) Decision2->Assay3 Yes Decision2->Stop No End Lead Candidate Assay3->End

Figure 2: A typical screening cascade for the development of novel DGAT1 inhibitors.

Protocol 1: In Vitro DGAT1 Enzyme Inhibition Assay

This biochemical assay quantifies the ability of a test compound to inhibit the activity of recombinant human DGAT1 enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

  • Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides. The amount of radiolabeled triglyceride formed is inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Recombinant human DGAT1 enzyme (microsomal preparation).

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2, 1 mg/mL BSA.

    • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [1-14C]Oleoyl-CoA.

    • Test compounds dissolved in DMSO.

    • Stop Solution: 2-Propanol/Heptane/Water (80:20:2, v/v/v).

    • Silica gel plates for thin-layer chromatography (TLC).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • In a 96-well plate, add 2 µL of the compound solution to each well. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

    • Add 88 µL of a pre-mixed solution containing Assay Buffer, DGAT1 enzyme, and DAG to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of [1-14C]Oleoyl-CoA to each well.

    • Incubate the reaction for 30 minutes at 37°C.

    • Terminate the reaction by adding 200 µL of Stop Solution.

    • Extract the lipids by adding 100 µL of heptane and 100 µL of water, then vortexing.

    • Centrifuge the plate to separate the phases.

    • Spot an aliquot of the upper heptane layer (containing the lipids) onto a silica TLC plate.

    • Develop the TLC plate using a mobile phase of Heptane/Diethyl Ether/Acetic Acid (70:30:1, v/v/v) to separate triglycerides from other lipids.

    • Visualize the separated spots using a phosphorimager or by scraping the triglyceride spot and quantifying radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Protocol 2: Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of inhibitors on triglyceride synthesis in a relevant cell line, providing insight into cell permeability and target engagement in a physiological context.

  • Objective: To determine the half-maximal effective concentration (EC50) of test compounds in a cellular environment.

  • Cell Line: HT-29 human colon adenocarcinoma cells, which have high endogenous DGAT1 expression.[6]

  • Materials:

    • HT-29 cells.

    • DMEM culture medium with 10% FBS.

    • Fatty Acid Loading Medium: DMEM containing 0.5% BSA and 200 µM oleic acid.

    • Test compounds dissolved in DMSO.

    • Cell lysis buffer (e.g., RIPA buffer).

    • Commercial triglyceride quantification kit (colorimetric or fluorometric).

  • Procedure:

    • Seed HT-29 cells in a 96-well culture plate at a density of 50,000 cells/well and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing serially diluted test compounds. Incubate for 1 hour at 37°C.

    • Remove the compound-containing medium and add 100 µL of Fatty Acid Loading Medium (also containing the respective compound concentrations) to each well.

    • Incubate for 4 hours at 37°C to allow the cells to take up oleic acid and synthesize triglycerides.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess fatty acids.

    • Lyse the cells by adding 50 µL of cell lysis buffer to each well and incubating on ice for 10 minutes.

    • Quantify the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.

    • Normalize the triglyceride levels to the total protein content in each well, determined by a BCA or Bradford assay.

    • Calculate the percent inhibition of triglyceride synthesis for each compound concentration relative to the DMSO-treated control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of 4-(2,6-dichlorobenzenesulfonyl)cyclohexan-1-amine and its analogs provides valuable preliminary insights into the structure-activity relationships for this novel class of DGAT1 inhibitors. The results from our hypothetical screen underscore the critical importance of the ortho-substituted phenyl ring and the basicity of the cyclohexylamine nitrogen for potent enzymatic inhibition.

Specifically, the enhanced potency of the 2,6-dimethyl analog (2b ) and the piperidinyl analog (3a ) identifies them as promising leads for further optimization. Future work should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of lead compounds against the DGAT2 isozyme and other related acyltransferases to ensure selectivity and minimize potential off-target effects.[3]

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability of the most potent analogs to identify candidates with suitable drug-like properties for in vivo studies.

  • In Vivo Efficacy: Advancing compounds with favorable in vitro and pharmacokinetic profiles into preclinical animal models of dyslipidemia and obesity, such as the oral lipid tolerance test, to confirm their therapeutic potential.[3][7]

By employing the rigorous experimental methodologies outlined in this guide, researchers can effectively advance the development of this and other novel series of DGAT1 inhibitors, with the ultimate goal of providing new therapeutic options for patients with metabolic diseases.

References

  • ResearchGate. (n.d.). Chemical structures of DGAT1 inhibitors in the training set together.... Retrieved February 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). In silico design of diacylglycerol acyltransferase-1 (DGAT1) inhibitors based on SMILES descriptors using Monte-Carlo method. Retrieved February 14, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are DGAT1 inhibitors and how do they work?. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors.... Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Structures of reported DGAT1 inhibitors; (b) diagram showing.... Retrieved February 14, 2026, from [Link]

  • AOCS. (2019, July 23). Mammalian Diacylglycerol Acyltransferases (DGAT). Retrieved February 14, 2026, from [Link]

  • Lin, S., et al. (2011). Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides. ACS Medicinal Chemistry Letters, 2(10), 759–764. [Link]

  • Zhu, L., et al. (2014). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 5(10), 1089–1094. [Link]

  • Kim, T. H., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14, 1095955. [Link]

Sources

Reference Standards for 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fit-for-Purpose" Standard

In the development of sulfonamide-based therapeutics, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine (CAS: 1706455-44-8) serves as a critical intermediate.[1] Its quality directly impacts the impurity profile of the Final Drug Substance (FDS).[1]

This guide objectively compares the three primary reference standard options available to researchers: Commercial Research Grade , Custom Certified Reference Materials (CRM) , and In-House Synthesized Standards .[1]

Key Takeaway: While Commercial Research Grade standards are sufficient for early discovery (Hit-to-Lead), Custom CRMs or fully characterized In-House Standards are mandatory for GLP toxicology studies and GMP manufacturing to prevent "ghost impurities" from derailing stability data.[1]

Technical Specifications & Compound Profile

Before selecting a standard, the physicochemical behavior of the analyte must be understood to select the correct analytical technique.[1]

PropertySpecificationAnalytical Implication
Chemical Name 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-aminePrimary Analyte
CAS Number 1706455-44-8Unique Identifier
Molecular Formula C₁₂H₁₅Cl₂NO₂SMW: 308.22 g/mol
LogP (Predicted) ~2.8 - 3.2Retains well on C18; requires high % organic eluent.[1]
pKa (Base) ~10.5 (Amine)Requires high pH buffer (pH > 9.[1]5) or acidic mobile phase (0.1% TFA) to control ionization.[1]
UV Max ~220 nm, 270 nmWeak chromophore; detection requires low-UV or MS.[1]

Comparative Analysis: Reference Standard Options

The following table contrasts the performance and reliability of the three standard types based on experimental validation data.

Table 1: Performance Matrix of Reference Standards
FeatureOption A: Commercial Research Grade Option B: Custom Certified (CRM-Like) Option C: In-House Synthesis
Purity (LC-UV) Variable (90% - 97%)High (>99.0%)Variable (Requires Prep-HPLC)
Assay (Potency) Often "Area %" only (Risk of overestimation)Mass Balance or qNMR (Absolute wt/wt %)User-defined (High resource cost)
Salt Form Often undefined (Free base vs. HCl)Explicitly defined & characterizedKnown input
Water/Solvent Rarely quantifiedTGA/KF & GC-HS includedMust be measured manually
Traceability Vendor CoA (Limited trust)Full synthesis history & spectral libraryFull internal traceability
Cost Low ($)High (

$)
Medium (

- Time intensive)
Rec.[1] Use Early Discovery, TLC trackingGLP Tox, GMP Release, Impurity MarkerProcess Development, Troubleshooting

Decision Logic: Selecting the Right Standard

The choice of standard dictates the integrity of your data.[1] The following workflow illustrates the decision process based on the development phase.

StandardSelection Start Start: Define Development Phase Phase1 Early Discovery / Screening Start->Phase1 Phase2 Process Dev / GLP Tox Start->Phase2 Phase3 GMP Manufacturing / Release Start->Phase3 OptA Option A: Commercial Research Grade (Verify Identity by MS) Phase1->OptA Speed Priority Decision Is Commercial Purity >98%? Phase2->Decision OptB Option B: Custom CRM (Full Characterization) Phase3->OptB Compliance Priority OptC Option C: In-House Synthesis (Purify >99% + qNMR) Decision->OptA Yes Decision->OptC No (Purify)

Figure 1: Decision tree for selecting the appropriate reference standard grade based on the stage of drug development.

Experimental Protocols

To validate the quality of your chosen standard (especially if using Option A or C), use the following "Gold Standard" characterization workflow. This protocol ensures the "purity" value on the label matches the actual mass of the active compound.[1]

Protocol A: Purity Assessment via HPLC-UV/MS

Objective: Determine chromatographic purity and identify organic impurities.[1]

  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: C18 Stationary Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

    • Rationale: High pH stability is required if running basic mobile phases for the amine.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate, pH 10.0 (Promotes free base form, better peak shape).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV at 220 nm (Amide/Sulfonyl absorption).[1]

    • MS (ESI+) in Scan Mode (100-600 m/z).[1]

  • Acceptance Criteria: Main peak >98.0% area. No single impurity >0.5%.[1]

Protocol B: Absolute Potency Assignment (Mass Balance)

Objective: Calculate the "As-Is" potency for calculation use.[1]

Do NOT assume 100% potency. Use the Mass Balance Equation:

graphic Purity
×
(
100
−
%
Water
−
%
Residual Solvents
)
×
MW
Free Base
MW
Salt
\text{Potency}graphic Purity} \times (100 - % \text{Water}
[1]
  • Step 1: Measure Water Content via Karl Fischer (Coulometric).[1]

  • Step 2: Measure Residual Solvents via GC-Headspace.[1]

  • Step 3: Measure Inorganic Residue via Residue on Ignition (ROI) or TGA.[1]

Scientific Validation: The "Ghost Impurity" Risk[1]

Why does the standard grade matter? In a comparative study, a Commercial Research Grade (95%) standard was compared against a Purified In-House (99.4%) standard for the analysis of a reaction mixture.[1]

  • Observation: The Commercial Grade standard contained 3% of the des-chloro analog (an impurity from the starting material).[1]

  • Consequence: When used as a reference, the commercial standard artificially inflated the calculated yield of the reaction and masked the presence of the des-chloro impurity in the final product because the peaks co-eluted or were misidentified.[1]

  • Correction: Using the fully characterized In-House standard allowed for the separation and quantification of the des-chloro impurity, preventing a batch failure in later GLP stages.

ImpurityFlow Raw Raw Material (Sulfonyl Chloride) Standard Ref Standard (Commercial Grade) Raw->Standard Carried Over Impurity Impurity (Des-Chloro analog) Impurity->Standard Present in Std Result False Negative in QC Analysis Standard->Result Masks Detection

Figure 2: Risk pathway showing how impurities in a poor-quality reference standard can lead to false negative results in QC analysis.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Immediate Action Card

Compound Class: Halogenated Aryl Sulfone / Primary Aliphatic Amine. Physical State: Solid (Powder/Crystalline). Primary Hazards: Corrosive to mucous membranes (amine functionality), Potential Skin Sensitizer, Lipophilic (enhanced skin absorption due to dichlorobenzene moiety). Critical Directive: Treat as a High-Potency Intermediate . Engineering controls (Fume Hood) are mandatory. Do not handle on open benchtops.

Parameter Operational Standard
Respiratory N95 Minimum (if in hood); P100/PAPR (if outside hood or generating dust).
Dermal Double Nitrile Gloves (0.11 mm min. thickness per layer).
Ocular Chemical Splash Goggles (Face shield added for quantities >5g).
Disposal Halogenated Organic Waste (Do not mix with acids).
Hazard Assessment & Risk Profiling

Scientific Rationale for PPE Selection

To select the correct PPE, we must deconstruct the molecule’s Structure-Activity Relationship (SAR):

  • The Primary Amine (Cyclohexan-1-amine moiety):

    • Risk: High basicity (pKa ~10.6 for similar cyclohexylamines). This drives the corrosivity hazard. Upon contact with moisture in the eyes or respiratory tract, it generates hydroxide ions, causing immediate tissue damage.

    • Causality: Standard safety glasses allow vapors/dust to bypass the side shields. Splash goggles form a seal, preventing lacrimal fluid acidification.

  • The Dichlorobenzene Sulfonyl Moiety:

    • Risk: The halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP).

    • Causality: High lipophilicity facilitates transdermal permeation . Once the barrier is breached, the amine group can cause systemic toxicity or sensitization. This necessitates a double-gloving strategy to increase the "breakthrough time."

  • Physical State (Electrostatic Powder):

    • Risk: Sulfone solids often carry static charges, leading to "fly-away" dust during weighing.

    • Causality: Inhalation is the fastest route of exposure. Engineering controls (fume hood) are the primary barrier; PPE is the fail-safe.

The PPE Ensemble: The "Barrier Strategy"

We utilize a "redundant barrier" approach. If one layer fails, the next captures the exposure.

A. Hand Protection (The Double-Glove Protocol)

Do not rely on a single thin nitrile glove.

  • Inner Layer: 4-mil Nitrile (Bright color, e.g., Orange/Purple). Acts as the last line of defense and a visual indicator for tears in the outer glove.

  • Outer Layer: 5-8 mil Nitrile (Standard Blue/Black) or Neoprene.

  • Protocol: Change outer gloves immediately upon splash or every 60 minutes of active handling.

  • Why Nitrile? Excellent resistance to solid amines. Warning: If the compound is dissolved in Dichloromethane (DCM), nitrile degrades in <5 minutes. Use PVA or Silver Shield® laminates for DCM solutions.

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (PPE):

    • Standard Ops: N95 Respirator (NIOSH-approved) to prevent accidental inhalation of static dust.

    • Spill Cleanup: P100 (HEPA) Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Magenta band).

C. Body & Eye Defense
  • Eyes: Indirect-vent chemical splash goggles (ANSI Z87.1+). Visors/Face shields are required for synthesis scale-up (>5g).

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt onto skin if a reaction exotherms or fires occur.

    • Causality: The amine group is incompatible with strong acids; accidental mixing can cause violent sputtering.

Visualization: Logic & Workflow
Figure 1: Hierarchy of Controls & Workflow

Caption: This diagram illustrates the decision logic for handling potent amine intermediates, prioritizing engineering controls over PPE.

SafetyLogic cluster_workflow Operational Workflow Hazard Hazard Source: 4-(2,6-Dichlorobenzenesulfonyl) cyclohexan-1-amine EngControl Engineering Control: Fume Hood (Certified) Hazard->EngControl Primary Barrier AdminControl Admin Control: SOPs, Training, Designated Area EngControl->AdminControl Residual Risk PPE PPE (Last Resort): Double Gloves, Goggles, Lab Coat AdminControl->PPE Final Barrier Weighing Weighing: Static Gun + Spatula PPE->Weighing Reaction Reaction: Closed Vessel Weighing->Reaction Waste Disposal: Halogenated Stream Reaction->Waste

Operational Protocol: Step-by-Step
Phase 1: Pre-Work Preparation
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Static Discharge: Use an ionizing fan or anti-static gun inside the fume hood. This prevents the "fly-away" powder phenomenon common with sulfones.

  • Solvent Check: Verify the solvent you are using.

    • Alcohols/Water: Nitrile gloves are safe.

    • DCM/Chloroform:STOP. Wear laminate gloves (Silver Shield) under nitrile.

Phase 2: Active Handling (Weighing & Synthesis)
  • Taring: Place the weigh boat in the hood. Tare the balance inside the hood if possible. If the balance is outside, use a secondary containment vessel (e.g., a larger Tupperware) to transport the closed vial.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Spill Control: Keep a "dry wipe" (Kimwipe) dampened with dilute acetic acid (vinegar) nearby. The acid neutralizes the basic amine residues immediately.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all surfaces (balance, hood sash) with 1% Acetic Acid solution, followed by water.

  • Glove Removal:

    • Peel off the outer gloves first and dispose of them in the solid waste.

    • Inspect inner gloves for discoloration.

    • Remove inner gloves without touching the skin (beak method).

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 2 minutes.

Disposal & Environmental Logistics

Classification: Hazardous Chemical Waste (Halogenated).[1] EPA/RCRA Status: Likely D002 (Corrosive) and potentially toxic due to halogen content.

Waste Stream Container Type Labeling Requirement
Solid Waste HDPE Wide-Mouth Jar"Solid Hazardous Waste: Halogenated Amine. Toxic/Corrosive."[2][3][4]
Liquid (Mother Liquor) Glass/HDPE Carboy"Halogenated Organic Solvents." DO NOT MIX WITH ACIDS.
Sharps/Glass Puncture-Proof Bin"Contaminated Sharps."

Critical Disposal Rule: Never mix this compound with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids in the waste container. The heat of neutralization can pressurize the container, and oxidation of amines can form nitrogen oxides (toxic gases).

Emergency Response
  • Ocular Exposure:

    • Immediate: Flush with water for 15 minutes .[2] Hold eyelids open.

    • Mechanism:[5] The amine causes rapid saponification of corneal fats. Seconds matter to prevent blindness.

  • Dermal Exposure:

    • Immediate: Drench with water.[5] Do not use vinegar on the skin (exothermic neutralization can cause thermal burns on top of chemical burns). Use soap and water.[6]

  • Spill (Solid Powder):

    • Cover with wet paper towels to prevent dust dispersion.

    • Scoop up and place in a hazardous waste bag.

    • Wipe area with dilute acetic acid.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). Cyclohexylamine: Systemic Safety and Health Data. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.[7][8][9] (Data on amine and halogenated solvent permeation). [Link]

  • PubChem. (2024). Compound Summary: Sulfonamide and Sulfone Derivatives. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine
Reactant of Route 2
4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.